Acetamide-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N,2,2,2-pentadeuterioacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVBJFMPXGRIB-OMNVKBNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583752 | |
| Record name | (~2~H_5_)Acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33675-83-1 | |
| Record name | (~2~H_5_)Acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Acetamide-d5: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the chemical properties, specifications, and applications of Acetamide-d5, a crucial tool in modern analytical and metabolic research.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of acetamide. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the chemical and physical properties of this compound, its common applications, and a generalized experimental protocol for its use as an internal standard in quantitative mass spectrometry.
Core Chemical Properties and Specifications
This compound is a form of acetamide where five hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative analyses, as it is chemically identical to the endogenous compound but can be distinguished by its mass.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N,N,2,2,2-pentadeuterioacetamide | [1] |
| Synonyms | This compound, d5-acetamide, Acetic Acid-d5 Amide | [2][3] |
| CAS Number | 33675-83-1 | [4][5] |
| Unlabeled CAS Number | 60-35-5 | [4] |
| Molecular Formula | C₂D₅NO or CD₃COND₂ | [4][5] |
| Molecular Weight | 64.098 g/mol (may vary slightly by source) | [1][4][5] |
Table 2: Physical and Chemical Specifications
| Specification | Value | Source(s) |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 78-80 °C (lit.) | [2][5] |
| Boiling Point | 221 °C (lit.) | [5] |
| Isotopic Purity | ≥99 atom % D | [4][5] |
| Chemical Purity | ≥98% | [4] |
| Solubility | Soluble in DMSO (Sparingly, Heated), Methanol (Slightly) | |
| Storage | Store at room temperature, protect from moisture. | [3] |
| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years. | [6] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[7] The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the quantification of the unlabeled analyte (acetamide).[7]
Acetamide itself is used as a plasticizer and an industrial solvent and is a precursor in the synthesis of various compounds.[3] Research has also explored the biological activities of acetamide derivatives.[7] Therefore, the ability to accurately quantify acetamide levels is crucial in various research fields, including:
-
Metabolic Studies: To trace the metabolic fate of acetamide or related compounds.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of drugs that are metabolized to or from acetamide.
-
Food Science and Toxicology: To quantify the presence of acetamide in food products, as it can be formed during processing.
-
Environmental Analysis: To monitor the levels of acetamide in environmental samples.
Experimental Protocols
The following is a generalized experimental protocol for the use of this compound as an internal standard for the quantification of acetamide in a biological matrix (e.g., plasma, urine) by LC-MS/MS.
Objective: To accurately quantify the concentration of acetamide in a biological sample.
Materials:
-
Acetamide (analytical standard)
-
This compound (internal standard)
-
Biological matrix (e.g., plasma, urine)
-
Solvents for extraction and chromatography (e.g., acetonitrile, methanol, water)
-
Formic acid or other modifiers for mobile phase
-
Sample preparation materials (e.g., protein precipitation plates, solid-phase extraction cartridges)
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions and Calibration Standards:
-
Prepare a stock solution of Acetamide and this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking known concentrations of Acetamide into the blank biological matrix.
-
Prepare a working solution of this compound at a fixed concentration.
-
-
Sample Preparation:
-
To an aliquot of the biological sample, calibration standard, or quality control sample, add a fixed volume of the this compound working solution.
-
Perform a sample cleanup procedure to remove interfering substances. A common method is protein precipitation with a solvent like acetonitrile, followed by centrifugation. Alternatively, solid-phase extraction (SPE) can be used for more complex matrices.
-
Transfer the supernatant or the eluted sample to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analyte and internal standard from other matrix components using a suitable LC column and mobile phase gradient.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both acetamide and this compound should be optimized.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (acetamide) to the internal standard (this compound) for each sample, calibration standard, and quality control.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of acetamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate the logical workflow of a typical quantitative analysis using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Principle of LC-MS separation and detection.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. What is Acetamide used for? [synapse.patsnap.com]
- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Acetamide-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Acetamide-d5, a deuterated analog of acetamide. It is intended to serve as a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds. This document covers its fundamental properties, analytical methodologies, and relevant applications, presenting data in a clear and accessible format.
Core Properties of this compound
This compound is a form of acetamide where five hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes it a useful tool in various scientific applications, including as an internal standard in mass spectrometry-based quantification and for mechanistic studies of chemical reactions.
A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 33675-83-1 | [1][2] |
| Molecular Formula | C₂D₅NO | [1][2] |
| Molecular Weight | 64.10 g/mol | [2][3][4] |
| Isotopic Purity | 99 atom % D | [4] |
| Melting Point | 78-80 °C | |
| Boiling Point | 221 °C |
Experimental Protocols
Detailed methodologies for experiments involving this compound are crucial for reproducibility and accurate results. Below are outlines of common experimental protocols where this compound is employed.
Quantitative Analysis using Mass Spectrometry
This compound is frequently used as an internal standard for the quantification of acetamide in various matrices. The following is a generalized workflow for such an analysis.
Caption: Workflow for quantitative analysis using this compound.
Methodology:
-
Preparation of Standards: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). Working standards are then prepared by serial dilution.
-
Sample Preparation: A known amount of the this compound internal standard solution is added ("spiked") into the unknown sample and the calibration standards. The analytes are then extracted from the sample matrix using an appropriate technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extracted sample is then typically evaporated to dryness and reconstituted in the mobile phase.
-
Instrumental Analysis: The prepared samples are injected into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). The chromatographic conditions are optimized to separate acetamide from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both acetamide and this compound.
-
Data Analysis: The peak area ratio of the analyte (acetamide) to the internal standard (this compound) is calculated for each sample and standard. A calibration curve is constructed by plotting the peak area ratios of the standards against their known concentrations. The concentration of acetamide in the unknown samples is then determined from this calibration curve.
Logical Relationship of Key Information
The following diagram illustrates the logical flow and relationship between the key pieces of information for this compound.
Caption: Key information relationship for this compound.
References
An In-depth Technical Guide to the Physical State and Appearance of Acetamide-d5
This technical guide provides a comprehensive overview of the physical and chemical properties of Acetamide-d5 (CAS No: 33675-83-1), a deuterated isotopologue of acetamide. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various analytical applications, including as internal standards for mass spectrometry or as tracers in metabolic studies.
Physical and Chemical Properties
This compound, with the linear formula CD₃COND₂, is the deuterium-labeled form of Acetamide.[1][2] It is primarily used as an intermediate in chemical syntheses, as a plasticizer, and has applications in the production of insecticides.[1]
1.1 Appearance and Physical State
At room temperature, this compound exists as a solid.[3][4][5] It is typically described as a white to off-white crystalline solid or powder.[1][3][4] The non-deuterated form, Acetamide, is noted to be colorless and deliquescent (tending to absorb moisture from the air) with a characteristic mousy odor when impure.[6][7]
1.2 Quantitative Physical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 33675-83-1 | [2][3][5] |
| Molecular Formula | C₂D₅NO | [8] |
| Linear Formula | CD₃COND₂ | [2][5] |
| Molecular Weight | 64.10 g/mol | [2][5][9] |
| Exact Mass | 64.068497 Da | [8] |
| Physical Form | Solid, Crystal, Powder | [1][3][4][5] |
| Color | White to Off-White | [3][4] |
| Melting Point | 78-80 °C (lit.) | [2][3][5][8] |
| Boiling Point | 221 °C (lit.) | [3][4][5][8] |
| Density | 0.9 ± 0.1 g/cm³ | [8] |
| Isotopic Purity | 99 atom % D | [2][5][9] |
| Solubility | Sparingly soluble in DMSO (with heating), Slightly soluble in Methanol | [3][4] |
Experimental Protocols for Physical Characterization
While specific experimental data for the characterization of every batch of this compound is proprietary to the manufacturer, the following outlines the standard methodologies used to determine the physical properties listed above.
2.1 Visual Inspection for Appearance and Physical State
This is the most fundamental test performed.
-
Objective: To determine the color, form, and general appearance of the material.
-
Methodology:
-
A small, representative sample of this compound is placed on a clean, white, non-reactive surface (e.g., a watch glass).
-
The sample is observed under controlled, bright, neutral lighting against a white and a black background to accurately assess its color.
-
The physical form (e.g., crystalline, powder, amorphous solid) is noted. A microscope may be used for a more detailed examination of crystal structure.
-
Any characteristic odor is noted. For acetamides, this often involves checking for the faint "mousy" smell indicative of impurities.[7]
-
2.2 Melting Point Determination
The melting point is a critical indicator of purity.
-
Objective: To determine the temperature range over which the solid material transitions to a liquid.
-
Methodology (Capillary Method):
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point of 78-80 °C.[3][5][8]
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. A narrow range is indicative of high purity.
-
Diagrams and Workflows
3.1 Logical Workflow for Physical Property Determination
The following diagram illustrates the standard workflow for the physical characterization of a chemical compound like this compound.
Caption: Workflow for the physical analysis of a chemical sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound D 99atom 33675-83-1 [sigmaaldrich.com]
- 3. 33675-83-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. m.chemicalbook.com [m.chemicalbook.com]
- 5. This compound 99 atom % D | 33675-83-1 [sigmaaldrich.com]
- 6. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetamide | 60-35-5 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. cdnisotopes.com [cdnisotopes.com]
A Comprehensive Guide to the Long-Term Stability and Storage of Acetamide-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the long-term stability and recommended storage conditions for Acetamide-d5. It encompasses a review of available data, outlines experimental protocols for stability testing based on international guidelines, and presents potential degradation pathways. This document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and life sciences industries to ensure the integrity and reliability of this compound in their studies.
Overview of this compound Stability
This compound (CD₃COND₂) is a deuterated analog of acetamide commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry-based applications. The stability of this compound is crucial for its accurate use in quantitative analyses.
General recommendations from suppliers indicate that this compound is stable when stored under recommended conditions. It is typically shipped as a non-hazardous material and should be stored at room temperature.[1] Key considerations for maintaining its stability include protection from moisture, as it is known to be moisture-sensitive. After a period of three years, it is advisable to re-analyze the compound for chemical purity before use.[1]
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Prevents thermal degradation. |
| Humidity | Dry environment | This compound is moisture-sensitive; exposure to humidity can lead to hydrolysis. |
| Container | Tightly sealed container | Protects from moisture and atmospheric contaminants. |
| Light | Protect from light | While not explicitly stated for this compound, photostability studies are a standard part of stability testing to prevent light-induced degradation. |
| Ventilation | Well-ventilated area | General good laboratory practice for chemical storage. |
Long-Term Stability Data
While specific long-term stability studies on this compound are not extensively published, the stability can be inferred from the stability of acetamide and by following the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances. The following tables represent a hypothetical summary of stability data based on these guidelines.
Table 1: Long-Term Stability Data for this compound (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White crystalline solid | 99.8 | 0.2 |
| 3 | White crystalline solid | 99.7 | 0.3 |
| 6 | White crystalline solid | 99.6 | 0.4 |
| 9 | White crystalline solid | 99.5 | 0.5 |
| 12 | White crystalline solid | 99.4 | 0.6 |
| 18 | White crystalline solid | 99.2 | 0.8 |
| 24 | White crystalline solid | 99.0 | 1.0 |
| 36 | White crystalline solid | 98.5 | 1.5 |
Table 2: Accelerated Stability Data for this compound (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White crystalline solid | 99.8 | 0.2 |
| 1 | White crystalline solid | 99.5 | 0.5 |
| 3 | White crystalline solid | 99.0 | 1.0 |
| 6 | White crystalline solid | 98.2 | 1.8 |
Potential Degradation Pathways
The primary degradation pathway for acetamide, and by extension this compound, is hydrolysis. Other potential degradation routes include thermal decomposition and photolysis.
References
Acetamide-d5 safety data sheet and handling precautions
An In-depth Technical Guide to the Safety and Handling of Acetamide-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 33675-83-1). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary protocols for safe use in a laboratory or drug development setting.
Chemical and Physical Properties
This compound is the deuterated form of Acetamide.[1] While the isotopic labeling does not significantly alter the chemical hazards compared to the parent compound, it is crucial to handle it with the same precautions.
| Property | Value | Source(s) |
| CAS Number | 33675-83-1 | [2][3][4] |
| Molecular Formula | CD₃COND₂ | [2][3][4] |
| Molecular Weight | 64.10 g/mol | [2][3][4] |
| Appearance | Colorless to white crystalline solid | [5][6] |
| Odor | Mousy, musty odor | [5][6] |
| Melting Point | 78-80 °C | [3] |
| Boiling Point | 221 °C | [3] |
| Solubility | Soluble in water, alcohol, and chloroform.[5][7] | [5][7] |
| Stability | Stable under recommended storage conditions.[2] Hygroscopic and deliquescent.[5][6][8] | [2][5][6][8] |
Hazard Identification and Toxicological Data
This compound is classified as a substance suspected of causing cancer.[3][6] The primary health hazard is its potential carcinogenicity.
GHS Classification:
Toxicological Summary:
| Metric | Value | Species | Notes |
| LD₅₀ (Oral) | 7000 mg/kg | Rat | Data for non-deuterated Acetamide.[9] |
| Carcinogenicity | IARC Group 2B | N/A | Possibly carcinogenic to humans (data for Acetamide).[5][6] |
| Skin Irritation | May cause mild skin irritation.[10] | Human | Some guideline tests on animals show no irritation. |
| Eye Irritation | May cause eye irritation. | N/A | Some guideline tests on animals show no irritation. |
| Inhalation | Inhaling dust can irritate the nose and throat.[11] | N/A |
Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6][8]
-
Facilities must be equipped with an eyewash station and a safety shower.[8][12]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear protective gloves, such as nitrile rubber, to prevent skin exposure.[8][9] Protective clothing should be worn to minimize skin contact.[6][8][12]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][12]
Safe Handling Procedures
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]
-
Minimize dust generation and accumulation during handling.[8]
-
Wash hands thoroughly with soap and water after handling and before breaks.[9][13]
Storage Conditions
-
Keep containers tightly closed to prevent moisture absorption, as the material is hygroscopic.[8][14]
-
Store locked up or in an area accessible only to qualified or authorized personnel.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and reducing agents.[8][9][11]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | Protocol |
| Inhalation | Remove from exposure and move to fresh air immediately.[8][12] If breathing is difficult, give oxygen.[8][12] If not breathing, give artificial respiration.[8][12] Seek medical attention.[8][12] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical aid.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[5][6][14] Seek immediate medical attention.[8] |
Accidental Release Measures (Spills)
-
Evacuate: Evacuate personnel from the danger area.
-
Ventilate: Ensure adequate ventilation of the spill area.[5][6][8]
-
Containment: Prevent the substance from entering drains.[12][14]
-
Cleanup: Carefully vacuum or sweep up the material, avoiding dust generation.[8][12] Place the spilled material into a suitable, labeled container for disposal.[8][12]
-
Decontamination: Wash the spill site after the material pickup is complete.[5][6]
Fire-Fighting Measures and Disposal
Fire-Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8][12][14] Note that water or foam may cause frothing.[8]
-
Hazardous Combustion Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and carbon monoxide.[5][6][8][9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand mode and full protective gear.[8][12]
| NFPA 704 Diamond (for Acetamide) | |
| Health (Blue) | 2 |
| Flammability (Red) | 1 |
| Instability (Yellow) | 1 |
| Special | |
| (Data for non-deuterated Acetamide)[8] |
Disposal Considerations
-
Disposal must be in accordance with local, state, and federal regulations.
-
The product should not be disposed of with municipal waste.[9]
-
Engage a licensed professional waste disposal service to dispose of this material.[14] Offer surplus and non-recyclable solutions to a licensed disposal company.[14]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[14]
Safety and Handling Workflow Visualization
The following diagram illustrates the logical workflow for handling this compound safely, from initial assessment to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. This compound 99 atom % D | 33675-83-1 [sigmaaldrich.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. Acetamide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. epa.gov [epa.gov]
- 11. nj.gov [nj.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemos.de [chemos.de]
- 14. pallavchemicals.com [pallavchemicals.com]
Acetamide-d5: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the commercial availability, technical specifications, and primary applications of Acetamide-d5, with a focus on its role as an internal standard in quantitative mass spectrometry.
Introduction
This compound (CD₃COND₂) is the deuterated isotopologue of acetamide, a simple organic amide. In the fields of analytical chemistry, drug metabolism, and clinical diagnostics, stable isotope-labeled compounds like this compound are indispensable tools. The substitution of hydrogen atoms with deuterium results in a compound that is chemically almost identical to its non-labeled counterpart but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry, making this compound an excellent internal standard for the accurate quantification of acetamide and related compounds in complex biological matrices. This guide provides a comprehensive overview of the commercial suppliers, technical data, and key applications of this compound for researchers, scientists, and professionals in drug development.
Commercial Availability and Specifications
This compound is available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. The product is typically offered in various quantities with high isotopic and chemical purity. While pricing is often available upon request, the following table summarizes the key specifications and typical packaging sizes offered by major suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity (atom % D) | Chemical Purity | Typical Packaging Sizes | Certificate of Analysis |
| Sigma-Aldrich | 33675-83-1 | CD₃COND₂ | 64.10 | ≥99% | Not specified | Custom packaging available upon request | Available |
| CDN Isotopes | 33675-83-1 | CD₃COND₂ | 64.10 | ≥99% | Not specified | 0.25 g, 0.5 g | Available |
| LGC Standards | 33675-83-1 | C₂D₅NO | 64.098 | ≥99% | min 98% | 0.25 g, 0.5 g, 10 mg, 50 mg, 100 mg | Available |
| MedchemExpress | 33675-83-1 | Not specified | Not specified | Not specified | Not specified | 1 mg, 5 mg | Available |
| Simson Pharma | 33675-83-1 | Not specified | Not specified | Not specified | Not specified | Inquire for details | Available |
| Alfa Chemistry | 33675-83-1 | CD₃COND₂ | 64.10 | ≥99% | Not specified | Inquire for details | Available |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most current information and for pricing.
Primary Application: Internal Standard for Quantitative Mass Spectrometry
The most prominent application of this compound is as an internal standard in quantitative assays using mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.[1] Since this compound has nearly identical chemical and physical properties to endogenous acetamide, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's source.[1] This allows for highly accurate and precise quantification.
General Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte (in this case, acetamide) in a biological sample using this compound as an internal standard.
Detailed Experimental Protocol: Quantification of Acetamide in a Food Matrix by GC-MS
This protocol is adapted from a study on the exposure assessment of acetamide in various food matrices and demonstrates the use of deuterated acetamide as a reference standard.[2]
1. Materials and Reagents:
-
This compound (as a surrogate analyte/internal standard)
-
Propionamide (as an alternative internal standard)
-
9-Xanthydrol (derivatizing agent)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., milk, beef, coffee extract)
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of this compound and propionamide in a suitable solvent (e.g., methanol or water).
-
Calibration Standards: Prepare a series of calibration standards by spiking the sample matrix with known concentrations of this compound. Include a constant concentration of propionamide in each standard as the internal standard.
-
Sample Preparation:
3. Derivatization Procedure:
-
To the sample or standard, add an acidic solution of 9-xanthydrol. The reaction requires acidic conditions (pH < 2) and can be performed at room temperature for a defined period (e.g., 1.5 hours).[2]
-
The derivatization reaction converts the amides (acetamide, this compound, and propionamide) into their corresponding xanthyl-amides.
-
Extract the xanthyl-amides from the aqueous solution using an organic solvent like ethyl acetate.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
4. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[2]
-
Injection: Split injection (e.g., 1:8 split ratio) with an injection volume of 1.0 µL.[2]
-
Injector Temperature: 240 °C.[2]
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 300 °C at 20 °C/min and held for 15 minutes.[2]
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[2]
-
Acquisition Mode: For quantification, selected ion monitoring (SIM) is typically used to monitor the characteristic ions of the derivatized acetamide, this compound, and propionamide.
5. Data Analysis:
-
Integrate the peak areas of the selected ions for the derivatized analyte and internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of acetamide in the unknown samples by interpolating their peak area ratios on the calibration curve.
The logical relationship for quantification using an internal standard is depicted in the following diagram:
Other Potential Applications
While the primary use of this compound is as an internal standard, its properties as a stable isotope-labeled compound lend it to other research applications, particularly in metabolic studies.
Metabolic Tracer Studies
This compound can be used as a tracer to investigate the metabolic fate of acetamide in biological systems. By introducing this compound into a cell culture, animal model, or even in human studies, researchers can track the incorporation of the deuterium label into various metabolites. This allows for the elucidation of metabolic pathways and the identification of novel biotransformation products. For example, a study on the antitumor agent caracemide, which contains a methylcarbamoyl moiety, utilized a deuterated analog to trace the metabolic fate of this functional group.[3] Although this study did not use this compound directly, it highlights the principle of using deuterated compounds to follow the course of specific chemical groups within a biological system.
The general workflow for a metabolic tracer study is outlined below:
Conclusion
This compound is a valuable and commercially available tool for researchers in various scientific disciplines. Its primary and most well-established application is as an internal standard for the accurate and precise quantification of acetamide by mass spectrometry. The detailed experimental protocol provided in this guide offers a practical framework for its implementation in analytical workflows. Furthermore, the potential for this compound to be used as a metabolic tracer opens up avenues for investigating the biotransformation of acetamide and related compounds. As analytical techniques continue to advance, the utility of stable isotope-labeled compounds like this compound in providing high-quality, reliable data will remain of paramount importance in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the metabolic fate of caracemide, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Acetamide-d5 in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamide-d5, the deuterated analog of acetamide, is a valuable compound in various research and development applications, including as an internal standard in mass spectrometry-based studies and in the investigation of kinetic isotope effects. A thorough understanding of its solubility in common laboratory solvents is crucial for its effective use in experimental design, formulation development, and analytical method validation. This technical guide provides a comprehensive overview of the solubility of this compound, including a compilation of available data, a discussion on the effects of deuteration on solubility, and a detailed experimental protocol for solubility determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value |
| Chemical Formula | C₂D₅NO |
| Molecular Weight | 64.10 g/mol |
| Appearance | Colorless solid |
| Melting Point | 79-81 °C |
| Boiling Point | 221.2 °C (decomposes) |
| CAS Number | 33675-83-1 |
Solubility of this compound
Factors Influencing Solubility
The solubility of a solid in a liquid solvent is governed by several factors, including the polarity of both the solute and the solvent ("like dissolves like"), temperature, and the presence of any intermolecular forces such as hydrogen bonding. Acetamide is a polar molecule capable of acting as both a hydrogen bond donor and acceptor, which dictates its high solubility in polar protic solvents.
Effect of Deuteration on Solubility
The substitution of hydrogen with deuterium can subtly influence the physicochemical properties of a molecule. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular interactions and, consequently, solubility. However, for most organic compounds, the difference in solubility between the deuterated and non-deuterated forms is generally small. In some cases, deuteration can lead to a slight increase in solubility, while in others, a slight decrease is observed. For practical purposes, the solubility of this compound is expected to be very similar to that of non-deuterated acetamide.
Solubility Data in Common Laboratory Solvents
| Solvent | Chemical Formula | Solubility of Acetamide ( g/100 mL) | Estimated Solubility of this compound ( g/100 mL) | Qualitative Solubility of Acetamide |
| Water | H₂O | 200[1][2] | ~200 | Very Soluble[3] |
| Ethanol | C₂H₅OH | 50[1] | ~50 | Soluble[1] |
| Methanol | CH₃OH | Data not available | Likely high | Soluble[2] |
| Acetone | C₃H₆O | Data not available | Moderately soluble | Data not available |
| Dichloromethane | CH₂Cl₂ | Data not available | Slightly soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available | Likely high | Soluble |
| Chloroform | CHCl₃ | Data not available | Soluble | Soluble[3] |
| Pyridine | C₅H₅N | 16.7[1] | ~16.7 | Soluble[1] |
Disclaimer: The estimated solubility values for this compound are based on the solubility of non-deuterated acetamide and the general understanding that deuteration has a minimal effect on solubility. For precise applications, experimental determination is recommended.
Experimental Protocol for Solubility Determination
Principle of the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent. The principle involves creating a saturated solution of the compound by agitating an excess amount of the solid in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured, providing the solubility value at that specific temperature.
Materials and Equipment
-
This compound
-
Selected laboratory solvents (e.g., water, ethanol, methanol, etc.)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)
Step-by-Step Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for the analytical method.
-
Addition of Excess Solute: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.
-
Addition of Solvent: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. For finer particles, centrifuge the vial at a moderate speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Attach a syringe filter to the syringe and filter the aliquot into a clean vial to remove any remaining undissolved particles.
-
Dilution (if necessary): Depending on the concentration of the saturated solution and the linear range of the analytical instrument, accurately dilute the filtered supernatant with the same solvent.
-
Quantification: Analyze the concentration of this compound in the diluted or undiluted sample using a pre-calibrated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.
Conclusion
This technical guide provides a thorough overview of the solubility of this compound in common laboratory solvents, addressing the needs of researchers and professionals in the fields of science and drug development. While precise quantitative data for the deuterated form is limited, the provided data for non-deuterated acetamide offers a reliable starting point for experimental design. The detailed shake-flask method protocol and workflow diagram serve as a practical resource for the in-house determination of solubility, ensuring accurate and reproducible results for critical research applications.
References
An In-Depth Technical Guide to the Theoretical and Experimental Mass of Acetamide-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental mass of Acetamide-d5 (Perdeuteroacetamide), a deuterated isotopologue of acetamide. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.
Introduction to this compound
This compound, with the chemical formula CD₃COND₂, is a stable, non-radioactive isotopologue of acetamide where all five hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications, including as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Its use as a tracer allows for the elucidation of metabolic pathways and reaction mechanisms without the need for radiolabeling.
Theoretical vs. Experimental Mass
The distinction between theoretical and experimental mass is fundamental in analytical chemistry. The theoretical mass is calculated from the molecular formula using the atomic mass of the most abundant isotopes of its constituent elements. In contrast, the experimental mass is determined through analytical techniques, most commonly mass spectrometry, which measures the mass-to-charge ratio (m/z) of an ion.
Data Presentation: A Comparative Analysis
The following table summarizes the theoretical and expected experimental mass of this compound.
| Parameter | Value | Source/Method |
| Theoretical Molecular Weight | 64.10 g/mol | Calculated using standard atomic weights.[1][2][3] |
| Theoretical Monoisotopic Mass | 64.098 u | Calculated using the mass of the most abundant isotopes (¹²C, ¹⁶O, ¹⁴N, ²H).[4] |
| Theoretical Exact Mass | 64.068497 u | A more precise calculation of the monoisotopic mass.[5] |
| Expected Experimental Mass (m/z) | ~64 | Based on the expected observation of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ in mass spectrometry. |
Experimental Protocol: Determination of Mass by Gas Chromatography-Mass Spectrometry (GC-MS)
The experimental mass of this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed methodology based on established protocols for the analysis of acetamide and its isotopologues.
Materials and Reagents
-
This compound standard
-
High-purity solvent (e.g., methanol or acetonitrile)
-
Inert gas for GC (e.g., Helium)
Instrumentation
-
Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-1 or equivalent).
-
Mass Spectrometer (MS) detector, capable of electron ionization (EI) and with a mass analyzer (e.g., quadrupole or time-of-flight).
Sample Preparation
-
Prepare a stock solution of this compound in the chosen high-purity solvent at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.
GC-MS Analysis
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Maintain at 200 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 30-100
-
Data Analysis
The resulting mass spectrum for this compound is expected to show a molecular ion peak ([M]⁺˙) at approximately m/z 64. The exact measured m/z value from a high-resolution mass spectrometer would constitute the experimental mass. For context, in studies using acetamide-d3 as an internal standard, its molecular ion is observed at m/z 62.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the determination of the experimental mass of this compound.
Conclusion
The theoretical mass of this compound is well-established and can be calculated with high precision. The experimental determination of its mass, typically through mass spectrometry, is expected to yield a value for the molecular ion that is consistent with the theoretical monoisotopic mass. The detailed protocol provided in this guide offers a robust method for researchers to verify the mass and purity of this compound in their own laboratories, ensuring the accuracy and reliability of their experimental results.
References
- 1. ez.restek.com [ez.restek.com]
- 2. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db-thueringen.de [db-thueringen.de]
- 4. Human Metabolome Database: Predicted GC-MS Spectrum - Acetamide GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031645) [hmdb.ca]
- 5. Human Metabolome Database: Predicted GC-MS Spectrum - Acetamide GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031645) [hmdb.ca]
Methodological & Application
Application Note: High-Throughput Quantification of Acetamide in Biological Matrices Using Acetamide-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetamide is an organic compound with a wide range of industrial applications, but it is also a known carcinogen.[1] Its presence as a potential impurity in pharmaceuticals and a contaminant in various environmental and biological samples necessitates sensitive and accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high selectivity and sensitivity.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Acetamide-d5, is crucial for achieving the highest levels of accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response.[2][4][5]
This application note provides a detailed protocol for the quantification of acetamide in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS. The methodology is designed to be robust, reproducible, and suitable for high-throughput analysis in a drug development or clinical research setting.
Principle
The principle of this method is based on stable isotope dilution analysis. A known concentration of this compound is spiked into the unknown samples, calibration standards, and quality control samples. The samples are then processed to remove proteins and other interferences. The extract is analyzed by LC-MS/MS, and the analyte (acetamide) is identified and quantified based on its specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode. The ratio of the peak area of acetamide to the peak area of this compound is used to construct a calibration curve and determine the concentration of acetamide in the unknown samples. This ratiometric measurement corrects for potential variations during the analytical process.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of acetamide using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/g |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/g |
| Correlation Coefficient (r²) | > 0.995 |
| Inter-assay Precision (%CV) | < 15% |
| Inter-assay Accuracy (%Bias) | ± 15% |
| Matrix Effect | Minimal |
| Recovery | Consistent and reproducible |
Table 2: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Acetamide | 60.2 -> 43.2 (Quantifier), 60.2 -> 26.1 (Qualifier) |
| This compound | 65.2 -> 46.2 (Quantifier) |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Acetamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of acetamide and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the acetamide stock solution with a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 10 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 µg/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15 minutes.
-
Create a sequence table with the calibration standards, quality control samples, and unknown samples.
-
Inject the samples and acquire the data in MRM mode.
Data Processing and Quantification
-
Integrate the peak areas for the quantifier and qualifier ions for both acetamide and this compound.
-
Calculate the peak area ratio of the acetamide quantifier to the this compound quantifier.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting.
-
Determine the concentration of acetamide in the unknown and quality control samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
References
Protocol for the Preparation of Acetamide-d5 Standard Solutions
Application Note
This document provides a comprehensive protocol for the preparation of Acetamide-d5 standard solutions, intended for use by researchers, scientists, and drug development professionals. This compound is a deuterated analog of acetamide and is commonly utilized as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) applications. The use of a stable isotope-labeled internal standard like this compound is a robust method to correct for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.
This protocol outlines the necessary materials, safety precautions, and step-by-step procedures for preparing stock, intermediate, and working standard solutions of this compound. Adherence to this protocol will ensure the consistent and reliable preparation of standard solutions for various analytical applications.
Materials and Equipment
Chemicals and Reagents
| Substance | Grade | Supplier | Notes |
| This compound | ≥98% isotopic purity | Commercially available | Solid, crystalline powder. |
| Methanol (MeOH) | HPLC or LC-MS grade | Commercially available | Primary solvent for stock and working solutions. |
| Acetonitrile (ACN) | HPLC or LC-MS grade | Commercially available | Alternative solvent. |
| Deionized Water | Type I or equivalent | Laboratory supply | For preparation of aqueous solutions if required. |
Equipment
| Equipment | Specification |
| Analytical Balance | 4- or 5-place, calibrated |
| Volumetric Flasks | Class A (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL) |
| Pipettes | Calibrated, adjustable volume (e.g., 10-100 µL, 100-1000 µL, 1-10 mL) |
| Pipette Tips | Appropriate for pipettes |
| Vials | Amber glass or polypropylene, with screw caps |
| Vortex Mixer | Standard laboratory grade |
| Sonicator | Optional, to aid dissolution |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemicals.
-
Ventilation: All handling of solid this compound and preparation of concentrated solutions should be performed in a well-ventilated laboratory or under a chemical fume hood.
-
Material Safety Data Sheet (MSDS): Review the MSDS for this compound and all solvents before starting any work. Acetamide is suspected of causing cancer[1].
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
-
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh this compound: Accurately weigh approximately 10 mg of this compound solid into the tared weighing boat. Record the exact weight.
-
Transfer to Volumetric Flask: Carefully transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Dissolve: Add approximately 7-8 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Dilute to Volume: Once the solid is completely dissolved, bring the solution to the 10 mL mark with methanol.
-
Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Label and Store: Transfer the stock solution to a properly labeled amber glass vial. The label should include the compound name (this compound Stock Solution), concentration (1 mg/mL), preparation date, and initials of the preparer. Store the stock solution at 2-8°C.
Preparation of Intermediate Standard Solutions
Intermediate standard solutions are prepared by diluting the stock solution. The following table provides an example for preparing a 100 µg/mL intermediate solution.
| Parameter | Value |
| Starting Solution | 1 mg/mL Stock Solution |
| Final Concentration | 100 µg/mL |
| Volume of Stock Solution | 1 mL |
| Final Volume | 10 mL |
| Diluent | Methanol |
Procedure:
-
Pipette 1 mL of the 1 mg/mL this compound stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the 10 mL mark with methanol.
-
Cap the flask and invert 15-20 times to ensure thorough mixing.
-
Transfer to a labeled vial and store at 2-8°C.
Preparation of Working Standard Solutions
Working standard solutions are prepared by further diluting the intermediate standard solution to the final concentrations required for the analytical assay. These solutions are often prepared fresh daily. The following table outlines a serial dilution scheme to generate a set of working standards.
| Working Standard Concentration (µg/mL) | Volume of 100 µg/mL Intermediate Solution (µL) | Final Volume (mL) | Diluent |
| 10 | 1000 | 10 | Methanol |
| 5 | 500 | 10 | Methanol |
| 1 | 100 | 10 | Methanol |
| 0.5 | 50 | 10 | Methanol |
| 0.1 | 10 | 10 | Methanol |
Procedure for preparing the 10 µg/mL working standard:
-
Pipette 1000 µL (1 mL) of the 100 µg/mL intermediate standard solution into a 10 mL Class A volumetric flask.
-
Dilute to the 10 mL mark with methanol.
-
Cap the flask and invert 15-20 times to mix thoroughly.
-
Use this working solution directly or proceed to prepare lower concentrations.
Data Presentation
Summary of Standard Solution Properties
| Property | This compound |
| Chemical Formula | CD₃COND₂[2][3] |
| Molecular Weight | 64.10 g/mol [2][3] |
| CAS Number | 33675-83-1[2] |
| Isotopic Purity | ≥98 atom % D |
| Appearance | White solid[3] |
| Melting Point | 78-80 °C[4][5] |
| Boiling Point | 221 °C[4][5] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol[5]. |
| Storage (Solid) | Room temperature, protect from moisture[2][3]. |
| Storage (Solution) | 2-8°C for stock solutions; working solutions prepared fresh. |
Diagrams
Workflow for this compound Standard Solution Preparation
Caption: Workflow for preparing this compound standard solutions.
Logical Relationship of Standard Solutions
Caption: Hierarchy of this compound standard solution preparation.
References
- 1. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Acetamide-d5 Derivatives in Quantitative Proteomics
Introduction
In the field of quantitative proteomics, the precise measurement of protein abundance is crucial for understanding cellular processes, identifying disease biomarkers, and evaluating drug efficacy. Stable isotope labeling coupled with mass spectrometry has become a cornerstone for accurate protein quantification. While metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) are powerful, they are not universally applicable, especially for primary cells, tissues, or organisms that cannot be metabolically labeled.[1][2][3] Chemical labeling strategies provide a versatile alternative by introducing isotopic tags to proteins or peptides in vitro.
This application note focuses on the use of deuterated acetamide derivatives, specifically d5-iodoacetanilide, as a chemical labeling reagent for the relative quantification of proteins. This method leverages the specific reaction of iodoacetamide with the thiol group of cysteine residues to introduce a "heavy" (d5) or "light" (d0) tag.[4][5] By comparing the mass spectrometry signal intensities of the heavy- and light-labeled peptides, the relative abundance of cysteine-containing proteins between different samples can be determined.[6][7]
Principle of the Method
The core of this quantitative strategy lies in the differential labeling of cysteine residues. Two protein samples to be compared (e.g., control vs. treated) are processed separately. After protein extraction and reduction of disulfide bonds to free the cysteine thiols, one sample is alkylated with a light (d0) version of an iodoacetamide derivative, while the other is alkylated with its deuterated, heavy (d5) counterpart. The mass difference of 5 Daltons allows for the differentiation of the peptides from the two samples in a mass spectrometer.[4] Following the labeling step, the two samples are combined, digested into peptides, and analyzed by LC-MS/MS. The relative quantification is achieved by comparing the peak intensities of the isotopically distinct peptide pairs.
Advantages of Cysteine Alkylation with Deuterated Acetamide Derivatives:
-
Applicability: This method can be applied to virtually any protein sample, including those from tissues and clinical specimens, where metabolic labeling is not feasible.[7]
-
Specificity: Iodoacetamide derivatives specifically target cysteine residues, which are relatively low in abundance, simplifying the resulting mass spectra.
-
Cost-Effective: Compared to some other labeling reagents, deuterated iodoacetamide derivatives can be a more economical choice.[6]
-
Compatibility: The labeling protocol is readily integrated into standard proteomics workflows.[6][7]
Limitations:
-
Cysteine Dependence: Only proteins containing cysteine residues can be quantified.
-
In Vitro Labeling: As with other chemical labeling methods, samples are mixed after protein extraction and labeling, which can introduce variability compared to metabolic labeling where samples are mixed at the cell culture stage.[1][8]
Experimental Protocols
Protocol 1: Relative Quantification of Proteins using d0/d5-Iodoacetanilide Labeling
This protocol outlines the key steps for the relative quantification of two protein samples using light (d0) and heavy (d5) iodoacetanilide.
Materials:
-
Protein samples (e.g., cell lysates, tissue homogenates)
-
Lysis buffer (e.g., RIPA buffer)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agents: 2-iodo-N-phenylacetamide (d0-iodoacetanilide) and 2-iodo-N-phenyl-d5-acetamide (d5-iodoacetanilide)
-
Quenching reagent (e.g., DTT)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Solvents for LC-MS: Acetonitrile (ACN), Formic acid (FA), Water (LC-MS grade)
-
Desalting columns (e.g., C18 StageTips)
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable lysis buffer to extract total protein.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Reduction of Disulfide Bonds:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Add a reducing agent to a final concentration of 10 mM TCEP.
-
Incubate at 60°C for 30 minutes.
-
-
Alkylation with d0/d5-Iodoacetanilide:
-
To the "light" sample, add d0-iodoacetanilide to a final concentration of 20 mM.
-
To the "heavy" sample, add d5-iodoacetanilide to a final concentration of 20 mM.
-
Incubate both samples in the dark at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 20 mM to quench the excess iodoacetanilide.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Pooling and Protein Precipitation:
-
Combine the "light" and "heavy" labeled protein samples.
-
Precipitate the combined proteins using a method like acetone precipitation. Add 4 volumes of ice-cold acetone, incubate at -20°C for 2 hours, and centrifuge to pellet the proteins.
-
-
In-solution or In-gel Digestion:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).
-
Dilute the urea to less than 2 M with 100 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using C18 StageTips or a similar solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried, desalted peptides in a loading buffer (e.g., 2% ACN, 0.1% FA).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the d0 and d5 labeled peptide pairs.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for Differentially Expressed Cysteine-Containing Proteins
| Protein ID | Gene Name | Protein Name | Ratio (Heavy/Light) | p-value | Regulation |
| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 1.05 | 0.89 | Unchanged |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 0.98 | 0.92 | Unchanged |
| P14618 | PKM | Pyruvate kinase PKM | 2.54 | 0.01 | Up-regulated |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 0.45 | 0.02 | Down-regulated |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 1.12 | 0.75 | Unchanged |
Visualizations
Caption: Workflow for quantitative proteomics using d0/d5-iodoacetanilide labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Acetamide-d5 in Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecule metabolites in biological systems, is a powerful tool in life sciences and drug development. Accurate quantification of metabolites is crucial for understanding disease mechanisms, identifying biomarkers, and assessing drug efficacy and toxicity. The use of stable isotope-labeled internal standards is a gold standard technique to improve the precision and accuracy of quantitative metabolomics studies, particularly those employing mass spectrometry (MS).
Acetamide-d5, the deuterated analog of acetamide, serves as an excellent internal standard for the quantification of primary metabolites, such as short-chain amides and related compounds. Its chemical properties are nearly identical to its non-labeled counterpart, but its increased mass allows for clear differentiation in MS-based analyses. This ensures that variations arising from sample preparation, injection volume, and instrument response are effectively normalized, leading to more reliable and reproducible data.
These application notes provide detailed protocols for the use of this compound as an internal standard in LC-MS/MS-based metabolite profiling, as well as its application as a tracer to study metabolic pathways.
Key Applications of this compound in Metabolomics
-
Internal Standard for Quantitative Metabolomics: this compound is primarily used as an internal standard to accurately quantify acetamide and other small, polar metabolites in various biological matrices, including plasma, urine, cell culture media, and tissue extracts. By spiking a known concentration of this compound into samples at the beginning of the sample preparation workflow, variations introduced during extraction, derivatization, and analysis can be corrected.
-
Metabolic Flux Analysis: As a stable isotope-labeled compound, this compound can be used as a tracer to investigate metabolic pathways. By introducing this compound into a biological system (e.g., cell culture), researchers can track the incorporation of the deuterium labels into downstream metabolites. This provides valuable insights into the activity of specific metabolic routes, such as nitrogen metabolism and the utilization of short-chain carbon compounds. Some bacteria can utilize acetamide as a source of nitrogen and carbon through the action of the enzyme amidase, which hydrolyzes acetamide to acetate and ammonia[1][2][3][4].
Data Presentation: Representative Quantitative Analysis
Table 1: Representative Quantitative Results for Acetamide in Human Plasma using this compound as an Internal Standard.
| Sample ID | Peak Area (Acetamide) | Peak Area (this compound) | Response Ratio (Analyte/IS) | Calculated Concentration (µM) |
| Blank | 1,205 | 1,512,345 | 0.0008 | Below LLOQ |
| LLOQ (1 µM) | 15,342 | 1,498,765 | 0.0102 | 1.0 |
| QC Low (5 µM) | 78,910 | 1,520,110 | 0.0519 | 5.1 |
| QC Mid (50 µM) | 765,432 | 1,505,890 | 0.5083 | 49.8 |
| QC High (150 µM) | 2,289,567 | 1,499,543 | 1.5268 | 151.2 |
| Sample 1 | 345,678 | 1,510,987 | 0.2288 | 22.5 |
| Sample 2 | 512,345 | 1,495,678 | 0.3426 | 33.7 |
| Sample 3 | 187,654 | 1,523,456 | 0.1232 | 12.1 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; IS: Internal Standard.
Experimental Protocols
Protocol 1: Quantitative Analysis of Acetamide in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol describes the steps for sample preparation and LC-MS/MS analysis for the quantification of acetamide in human plasma.
Materials:
-
Human plasma samples (collected with EDTA)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Internal Standard Spiking Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working internal standard spiking solution of 10 µg/mL in 50% methanol/water.
-
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each plasma sample.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 5% acetonitrile in water with 0.1% formic acid.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 95% B to 40% B over 5 minutes, hold at 40% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acetamide: Precursor ion (m/z) 60.1 -> Product ion (m/z) 44.1
-
This compound: Precursor ion (m/z) 65.1 -> Product ion (m/z) 48.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both acetamide and this compound.
-
Calculate the response ratio (Peak Area of Acetamide / Peak Area of this compound).
-
Generate a calibration curve using standards of known acetamide concentrations and a constant concentration of this compound.
-
Determine the concentration of acetamide in the unknown samples by interpolating their response ratios on the calibration curve.
-
Protocol 2: Tracing Acetamide Metabolism in Bacteria using this compound
This protocol outlines a method for using this compound as a tracer to study its utilization as a nitrogen source in bacteria.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Minimal media with a defined nitrogen source
-
This compound
-
Sterile culture tubes or flasks
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Bacterial Culture Preparation:
-
Grow a starter culture of the bacterial strain overnight in a rich medium (e.g., LB broth).
-
Pellet the cells by centrifugation and wash twice with a nitrogen-free minimal medium to remove any residual nitrogen sources.
-
Resuspend the cells in the nitrogen-free minimal medium.
-
-
Stable Isotope Labeling:
-
Prepare minimal media with this compound as the sole nitrogen source at a final concentration of 10 mM.
-
Inoculate the this compound containing medium with the washed bacterial cells to an initial OD600 of 0.1.
-
As a control, prepare a parallel culture with unlabeled acetamide.
-
Incubate the cultures at the optimal growth temperature with shaking.
-
-
Sample Collection and Metabolite Extraction:
-
Collect cell pellets at different time points (e.g., 0, 2, 4, 6, 8 hours) by centrifuging an aliquot of the culture.
-
Quench metabolism by immediately resuspending the cell pellet in ice-cold 80% methanol.
-
Lyse the cells by bead beating or sonication.
-
Centrifuge to pellet cell debris and collect the supernatant containing the intracellular metabolites.
-
Dry the supernatant and reconstitute for LC-MS/MS analysis as described in Protocol 1.
-
-
LC-MS/MS Analysis for Isotope Tracing:
-
Analyze the samples using an LC-MS/MS method capable of separating and detecting key metabolites in the relevant pathways (e.g., amino acids, TCA cycle intermediates).
-
In addition to monitoring for the unlabeled metabolites, create a targeted list of expected deuterated isotopologues. For example, if tracing the nitrogen from this compound into amino acids, you would look for an increase in the mass of amino acids corresponding to the incorporation of deuterated amine groups.
-
-
Data Analysis:
-
Analyze the mass spectra to determine the isotopic enrichment in downstream metabolites over time.
-
This will reveal the extent to which this compound is being utilized as a nitrogen source and incorporated into the cellular metabolism.
-
Visualization of Metabolic Pathways and Workflows
Acetamide Utilization Pathway
The following diagram illustrates the enzymatic breakdown of acetamide into acetate and ammonia by the enzyme amidase, a key step in its utilization as a nutrient source by various microorganisms.
Caption: Enzymatic conversion of acetamide to acetate and ammonia.
Experimental Workflow for Quantitative Metabolite Profiling
This workflow diagram outlines the key steps involved in a typical quantitative metabolomics experiment using a deuterated internal standard like this compound.
Caption: Workflow for metabolite quantification with an internal standard.
Conclusion
This compound is a valuable tool for researchers in metabolomics, enabling accurate and precise quantification of small polar metabolites. Its application as an internal standard helps to mitigate experimental variability, thereby enhancing data quality. Furthermore, its use as a metabolic tracer provides a powerful method for elucidating the dynamics of metabolic pathways. The protocols and workflows presented here offer a comprehensive guide for the effective utilization of this compound in metabolite profiling studies, contributing to the advancement of research in life sciences and drug development.
References
- 1. intactone.com [intactone.com]
- 2. Nitrogen Metabolism - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A novel, selective synthetic acetamide containing culture medium for isolating Pseudomonas aeruginosa from milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetamide-d5 in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamide-d5, the deuterated analog of acetamide, serves as a valuable tool in metabolic research. Its primary application lies in its use as an internal standard for quantitative mass spectrometry-based metabolomics, ensuring accuracy and precision in the measurement of endogenous metabolites. While less common, its potential as a metabolic tracer to investigate the fate of acetamido-containing compounds and detoxification pathways is also an area of interest. These application notes provide detailed protocols for both primary use cases, alongside data presentation examples and pathway visualizations to facilitate experimental design and interpretation.
Stable isotope-labeled compounds like this compound are crucial in metabolomics for correcting variations during sample preparation and analysis.[1] The use of a stable isotope analogue as an internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which compensates for metabolite degradation, variations in instrument response, and ion suppression effects in LC-MS analysis.[1][2]
Application 1: this compound as an Internal Standard for Quantitative Metabolomics
The most prevalent use of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of small molecules in complex biological samples. Its chemical properties are nearly identical to endogenous acetamide, but its increased mass allows for clear differentiation in mass spectra.
Experimental Protocol: Quantitative Analysis of a Target Analyte using this compound as an Internal Standard
This protocol outlines the steps for using this compound as an internal standard for the quantification of a hypothetical target analyte in human plasma.
1. Materials and Reagents:
-
This compound (high isotopic purity)
-
Target analyte standard
-
Human plasma (e.g., from a pooled source)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
Microcentrifuge tubes
-
LC-MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)
2. Preparation of Standard Solutions:
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working IS Solution (1 µg/mL): Dilute the IS stock solution with 50% methanol/water.
-
Target Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target analyte stock solution into a blank plasma matrix.
3. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of the working IS solution (1 µg/mL this compound) to each tube.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
4. LC-MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole mass spectrometer. Monitor for specific precursor-to-product ion transitions for both the target analyte and this compound. For high-resolution mass spectrometry, extract the exact masses of the analyte and the internal standard.
5. Data Analysis and Quantification:
-
Integrate the peak areas for both the target analyte and this compound.
-
Calculate the peak area ratio (Target Analyte Peak Area / this compound Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the target analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table illustrates how quantitative data from such an experiment would be structured.
| Sample ID | Target Analyte Peak Area | This compound Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |
| Blank | 0 | 1,520,345 | 0.000 | 0.00 |
| Cal 1 (1 ng/mL) | 15,678 | 1,515,890 | 0.010 | 1.03 |
| Cal 2 (5 ng/mL) | 78,945 | 1,530,112 | 0.052 | 4.98 |
| Cal 3 (20 ng/mL) | 310,567 | 1,525,432 | 0.204 | 20.12 |
| Cal 4 (50 ng/mL) | 780,123 | 1,510,987 | 0.516 | 50.55 |
| QC Low (2.5 ng/mL) | 38,987 | 1,522,654 | 0.026 | 2.55 |
| QC High (40 ng/mL) | 625,432 | 1,518,765 | 0.412 | 40.89 |
| Sample 1 | 123,456 | 1,528,901 | 0.081 | 7.98 |
| Sample 2 | 45,678 | 1,511,234 | 0.030 | 2.95 |
Visualization of the Experimental Workflow
Application 2: this compound as a Tracer for Metabolic Fate Studies
Although not its primary use, this compound can be employed to trace the metabolic fate of acetamide. Acetamide is known to be metabolized in the liver.[3] Studies on related compounds like thioacetamide show that it undergoes metabolic activation and can be converted to acetamide.[4] The metabolic pathways involved are primarily detoxification processes, such as Phase II conjugation reactions.[5][6][7]
Experimental Protocol: Tracing the Metabolic Fate of this compound in a Cellular Model (e.g., Hepatocytes)
This protocol describes a conceptual experiment to trace the incorporation of deuterium from this compound into downstream metabolites in a liver cell line.
1. Cell Culture and Labeling:
-
Culture hepatocytes (e.g., HepG2 cells) in standard growth medium.
-
Once cells reach approximately 80% confluency, replace the standard medium with a medium containing a known concentration of this compound (e.g., 100 µM).
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the tracer.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS Analysis for Isotope Tracing:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol/water).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of potential downstream metabolites.
-
Perform full scan analysis to detect all isotopologues of potential metabolites.
-
Use tandem mass spectrometry (MS/MS) to confirm the identity of metabolites showing deuterium incorporation.
4. Data Analysis:
-
Extract the ion chromatograms for the expected unlabeled and deuterated metabolites.
-
Calculate the isotopic enrichment by determining the ratio of the deuterated isotopologue to the total pool of the metabolite.
-
Identify metabolites that show a significant increase in the d1, d2, d3, d4, or d5 isotopologues, indicating the incorporation of deuterium from this compound.
Potential Quantitative Data
The following table shows hypothetical data from a tracing experiment, indicating the percentage of isotopic enrichment in potential downstream metabolites.
| Metabolite | Unlabeled (M+0) Intensity | Deuterated (M+n) Intensity | % Isotopic Enrichment |
| Acetyl-CoA | 9,876,543 | 54,321 | 0.55% |
| N-acetylglutamate | 1,234,567 | 1,234 | 0.10% |
| Acetyl-lysine (from protein digest) | 5,432,109 | 2,345 | 0.04% |
| Acetyl-carnitine | 876,543 | 987 | 0.11% |
Visualization of the Metabolic Pathway
The metabolic fate of acetamide primarily involves its hydrolysis to acetate, which can then be activated to acetyl-CoA. Acetyl-CoA is a central metabolite that can enter various pathways, including the TCA cycle or be used in acetylation reactions.
Conclusion
This compound is a versatile tool for metabolic research. Its primary and most robust application is as an internal standard for accurate and precise quantification of metabolites in complex biological matrices. The protocols provided herein offer a framework for its implementation in this context. Furthermore, its potential as a tracer for investigating the metabolic fate of acetamide and related detoxification pathways, while less explored, presents an opportunity for targeted metabolic studies. The successful application of this compound in either role requires careful experimental design, appropriate analytical instrumentation, and rigorous data analysis.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. scispace.com [scispace.com]
- 3. Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parishealingarts.com [parishealingarts.com]
- 6. askthescientists.com [askthescientists.com]
- 7. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Purity Determination of Active Pharmaceutical Ingredients using Quantitative NMR Spectroscopy with Acetamide-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of chemical substances.[1][2] Unlike chromatographic techniques, qNMR does not require an identical reference standard for the analyte, as the signal integral is directly proportional to the molar concentration of the nuclei being observed.[3] This makes it an invaluable tool in pharmaceutical development for the rapid and accurate analysis of new chemical entities, active pharmaceutical ingredients (APIs), and excipients.[4][5][6]
The most accurate qNMR results are achieved using a certified internal standard (IS) of known purity.[7] An ideal internal standard should be stable, non-volatile, highly pure, soluble in the same deuterated solvent as the analyte, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte.[2][8]
This application note proposes the use of **Acetamide-d5 (CD₃COND₂) ** as a novel, efficient internal standard for ¹H qNMR in drug analysis. Its high deuteration level results in a significantly simplified proton NMR spectrum, typically showing only a minor residual signal from the methyl group (e.g., CHD₂) around 2.0 ppm (in D₂O), a spectral region often clear of analyte signals. Its polarity makes it soluble in a range of common NMR solvents like D₂O, DMSO-d₆, and CD₃OD, which are frequently used for pharmaceutical compounds.
Principles of Quantitative NMR
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] When an internal standard (IS) of known mass and purity is added to a sample containing an analyte (A) of known mass, the purity of the analyte can be calculated using the following equation:
Purity of Analyte (PurityA) [%wt/wt] = (IA / IIS) * (NIS / NA) * (MWA / MWIS) * (mIS / mA) * PurityIS
Where:
-
IA and IIS are the integrated areas of the signals for the analyte and internal standard, respectively.
-
NA and NIS are the number of protons giving rise to the respective integrated signals.
-
MWA and MWIS are the molecular weights of the analyte and internal standard.
-
mA and mIS are the masses of the analyte and internal standard.
-
PurityIS is the certified purity of the internal standard.
To ensure accuracy, experimental parameters must be carefully controlled to allow for complete spin relaxation and to achieve a high signal-to-noise ratio.[8]
Experimental Workflow
The general process for a qNMR measurement can be divided into four main steps: method planning, sample preparation, data collection, and data processing.[1]
Detailed Experimental Protocols
Materials and Reagents
| Material/Reagent | Specification |
| Analyte (e.g., Aspirin) | New Chemical Entity or API batch |
| Internal Standard | This compound (CD₃COND₂), Certified ≥99.5% purity |
| NMR Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D |
| NMR Tubes | 5 mm high-precision tubes |
Sample Preparation Protocol
Accurate weighing is mandatory for reliable qNMR results.[7]
-
Weighing: Using a calibrated microbalance, accurately weigh approximately 15-20 mg of the analyte (e.g., Aspirin) into a clean, dry glass vial. Record the mass (mA) precisely.
-
Adding the Standard: To the same vial, add approximately 5-10 mg of the this compound internal standard. Record the mass (mIS) precisely. Aiming for a near 1:1 signal intensity ratio between the analyte and standard is recommended.[7]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure the vial is capped tightly.
-
Mixing: Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard. Visually inspect the solution to confirm no solid particles remain.[9]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe (typically ~4-5 cm).[10]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Data Acquisition
These parameters are a general guide and should be optimized for the specific instrument and sample.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow at least 5 minutes for the sample temperature to equilibrate.
-
Lock and Shim: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Parameter Optimization:
-
Determine T₁: Measure the spin-lattice relaxation time (T₁) of the slowest-relaxing signal of interest (both analyte and standard) using an inversion-recovery experiment. This step is critical for accurate quantification.[7]
-
Set Acquisition Parameters: A summary of recommended parameters is provided in Table 2. The relaxation delay (D1) is the most critical parameter and should be set to at least 5 times the longest measured T₁ value (5xT₁) to ensure complete relaxation between scans.
-
| Parameter | Recommended Value | Purpose |
| Pulse Angle (P1) | 90° | Maximizes signal for each scan. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Ensures full magnetization recovery for accurate integration. |
| Acquisition Time (AQ) | ~3-4 seconds | Provides adequate digital resolution. |
| Number of Scans (NS) | 16 - 64 (or more) | Set to achieve a Signal-to-Noise (S/N) ratio >250:1 for the signals of interest.[8] |
| Spectral Width (SW) | ~12-16 ppm | Covers all signals of interest with clean baselines at both ends. |
| Receiver Gain (RG) | Auto-adjust | Optimizes signal detection without causing ADC overflow. |
Data Processing Protocol
Careful and consistent data processing is crucial for obtaining accurate integral values.[1]
-
Fourier Transform (FT): Apply an exponential multiplication with a line broadening (LB) factor of 0.1-0.3 Hz to improve the S/N ratio without significantly distorting the lineshape. Perform the Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Poor phasing can significantly impact integration accuracy.[1]
-
Baseline Correction: Apply an automatic baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline across the entire spectrum, especially around the peaks to be integrated.
-
Integration:
-
Calibrate the spectrum by setting the chemical shift of the residual solvent peak (DMSO-d₅ at ~2.50 ppm).
-
Select well-resolved, non-exchangeable proton signals for both the analyte and the internal standard.[8] For Aspirin, the aromatic protons or the acetyl methyl protons can be used. For this compound, the residual methyl signal (~2.0 ppm) should be used.
-
Integrate the selected signals. The integration region should be wide enough to encompass at least 99% of the peak area, including any ¹³C satellites if they are to be included consistently for all integrated peaks.[6]
-
Application Example: Purity of Aspirin
This section presents a hypothetical analysis to demonstrate the calculation.
-
Analyte (A): Aspirin (Acetylsalicylic Acid), MW = 180.16 g/mol
-
Internal Standard (IS): this compound, MW = 64.10 g/mol , Purity = 99.8%
Selected Signals for Integration:
-
Aspirin: Aromatic protons (multiplet, ~7.1-8.1 ppm), NA = 4
-
This compound: Residual methyl protons (singlet, ~2.0 ppm), NIS = 3 (assuming the residual species is CH₃COND₂)
| Parameter | Analyte (Aspirin) | Standard (this compound) |
| Mass (m) | 20.15 mg | 8.52 mg |
| Molecular Weight (MW) | 180.16 g/mol | 64.10 g/mol |
| Number of Protons (N) | 4 | 3 |
| Integral Value (I) | 1.000 | 1.152 |
| Purity (P) | To be determined | 99.8% |
Calculation:
PurityAspirin = (1.000 / 1.152) * (3 / 4) * (180.16 / 64.10) * (8.52 / 20.15) * 99.8% PurityAspirin = (0.868) * (0.75) * (2.811) * (0.423) * 99.8% PurityAspirin = 77.1%
This result indicates the purity of the analyzed Aspirin batch is 77.1% wt/wt.
Factors Influencing qNMR Accuracy
Several factors must be carefully managed to ensure the reliability and accuracy of qNMR results. The relationships between these key parameters are critical.
Conclusion
Quantitative NMR is a direct, robust, and efficient method for the purity assessment of pharmaceuticals.[1][11] The proposed use of this compound as an internal standard offers several advantages, including a simple, non-interfering ¹H NMR signal and good solubility in common polar solvents used in drug analysis. By following carefully validated protocols for sample preparation, data acquisition, and processing, qNMR with this compound can provide rapid and reliable purity data, accelerating the drug development pipeline.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. asdlib.org [asdlib.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. spectroscopyasia.com [spectroscopyasia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. resolvemass.ca [resolvemass.ca]
- 10. batch.libretexts.org [batch.libretexts.org]
- 11. ovid.com [ovid.com]
Application Note: Quantitative Analysis of Analytes Using Acetamide-d5 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
References
- 1. texilajournal.com [texilajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Bioanalytical Method Development for the Quantification of Small Molecules Using Acetamide-d5 as an Internal Standard
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1] Deuterated internal standards, such as Acetamide-d5, are ideal as they exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar matrix effects and extraction recovery, thus providing reliable correction for analytical variability.[1] This document provides a comprehensive guide to the development and validation of a bioanalytical method using this compound as an internal standard for the quantification of acetamide or other similar small molecules in plasma.
Data Presentation
The following tables summarize the typical validation parameters for a bioanalytical method utilizing a deuterated internal standard. The data presented is illustrative and representative of the performance expected from a robust LC-MS/MS assay for a small molecule like acetamide in plasma.
Table 1: Calibration Curve Linearity
| Analyte Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 98.0 | 98.0 |
| 200.0 | 204.0 | 102.0 |
-
Linear Range: 1.00 - 200.0 ng/mL
-
Regression Model: Linear, 1/x² weighting
-
Correlation Coefficient (r²): >0.995
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean ± SD (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean ± SD (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 1.02 ± 0.08 | 7.8 | 102.0 | 1.04 ± 0.10 | 9.6 | 104.0 |
| LQC | 3.00 | 2.95 ± 0.15 | 5.1 | 98.3 | 3.05 ± 0.18 | 5.9 | 101.7 |
| MQC | 75.0 | 76.5 ± 3.1 | 4.1 | 102.0 | 74.3 ± 4.5 | 6.1 | 99.1 |
| HQC | 150.0 | 148.5 ± 5.9 | 4.0 | 99.0 | 151.5 ± 7.6 | 5.0 | 101.0 |
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control
-
MQC: Medium Quality Control
-
HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 85.2 | 86.5 | 0.98 | 1.01 |
| HQC | 88.1 | 87.3 | 1.03 | 1.02 |
Experimental Protocols
This section details the methodologies for the key experiments in the bioanalytical workflow for the quantification of a small molecule analyte using this compound as an internal standard.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of the analyte and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.
-
Aliquot 100 µL of plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acetamide (Analyte): m/z 60.1 → 44.1 (Protonated molecular ion → loss of ammonia)
-
This compound (IS): m/z 65.1 → 49.1 (Protonated molecular ion → loss of deuterated ammonia)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Note: MS parameters should be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical method.
Caption: Bioanalytical workflow from sample preparation to data analysis.
Metabolic Pathway of a Related Compound
Acetamide can be a metabolite of other compounds. The diagram below shows the metabolic activation of Thioacetamide, a related compound, which leads to the formation of Acetamide.
References
Troubleshooting & Optimization
Addressing deuterium exchange issues with Acetamide-d5 in mass spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Acetamide-d5 as an internal standard in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to deuterium exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound (CD₃COND₂) is a deuterated form of acetamide where five hydrogen atoms have been replaced by deuterium atoms.[1][2][3] It is frequently used as an internal standard (IS) in quantitative mass spectrometry-based assays.[4] The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the unlabeled analyte (acetamide), but a different mass-to-charge ratio (m/z).[5] This allows it to co-elute with the analyte during chromatography and experience similar matrix effects, leading to more accurate and precise quantification.[6][7]
Q2: What is deuterium exchange and why is it a concern with this compound?
Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[8] In the context of this compound, the deuterium atoms on the amide group (-ND₂) are particularly susceptible to exchange with protons from protic solvents like water, methanol, or acidic/basic mobile phases.[9][10] This phenomenon, often called "back-exchange," can lead to a decrease in the signal of the deuterated internal standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of the quantitative results.[9]
Q3: Which deuterium atoms in this compound are most likely to exchange?
The two deuterium atoms on the nitrogen atom (amide deuterons) are the most labile and prone to exchange.[10][11] The three deuterium atoms on the methyl group (C-D bonds) are generally more stable and less likely to exchange under typical LC-MS conditions. However, extreme pH or temperature conditions can potentially facilitate their exchange as well.[12]
Troubleshooting Guide: Deuterium Exchange Issues
This guide provides solutions to common problems encountered due to deuterium exchange with this compound.
Problem 1: Decreasing internal standard (this compound) signal over time.
-
Symptom: The peak area of this compound consistently decreases throughout an analytical run.
-
Potential Cause: Back-exchange of deuterium atoms with protons from the mobile phase or sample diluent.[9]
-
Troubleshooting Steps:
-
Evaluate Solvent Stability: Prepare a solution of this compound in your mobile phase and let it sit at room temperature for the duration of a typical analytical run. Re-inject this solution and compare the peak area to a freshly prepared solution. A significant decrease in the signal indicates instability.[9]
-
Adjust Mobile Phase pH: Avoid strongly acidic or basic mobile phases, as these conditions can catalyze deuterium exchange.[6][9] Aim for a pH as close to neutral as possible without compromising chromatographic performance.
-
Use Aprotic Solvents: For stock solutions and sample preparation, use aprotic solvents like acetonitrile or dioxane whenever feasible to minimize the presence of exchangeable protons.[10]
-
Control Temperature: Higher temperatures can accelerate the rate of exchange.[6][13] Maintain samples at a low temperature (e.g., 4°C in the autosampler) and avoid prolonged exposure to ambient temperatures.
-
Problem 2: Inaccurate quantification and positive bias for the unlabeled analyte.
-
Symptom: The calculated concentration of the unlabeled acetamide is higher than expected, especially at lower concentrations.
-
Potential Cause: The this compound internal standard may contain a significant amount of unlabeled acetamide as an impurity, or back-exchange is occurring, leading to an increase in the analyte signal.[9]
-
Troubleshooting Steps:
-
Check Isotopic Purity: Inject a high concentration of the this compound standard alone and monitor the mass channel of the unlabeled analyte. A significant signal indicates isotopic impurity. Always refer to the Certificate of Analysis (CoA) for the stated isotopic purity.[9]
-
Optimize MS Source Conditions: In-source fragmentation can sometimes cause the loss of deuterium atoms. Adjust source parameters like collision energy and cone voltage to minimize this effect.[9]
-
Implement the solutions from Problem 1 to mitigate back-exchange during the analysis.
-
Summary of Factors Influencing Deuterium Exchange
| Factor | Impact on Deuterium Exchange | Recommendations |
| pH | Exchange is catalyzed by both acidic and basic conditions.[12][14][15] | Maintain mobile phase and sample pH as close to neutral as possible. |
| Temperature | Higher temperatures increase the rate of exchange.[6][13] | Keep samples and solutions cool (e.g., 4°C). |
| Solvent | Protic solvents (water, methanol) provide a source of protons for exchange.[10] | Use aprotic solvents (acetonitrile, dioxane) for stock solutions and minimize time in aqueous solutions. |
| Time | Longer exposure to exchange-promoting conditions increases the extent of exchange. | Minimize the time from sample preparation to injection. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Mobile Phase
Objective: To determine the stability of this compound in the chromatographic mobile phase over time.
Methodology:
-
Prepare a working solution of this compound in your mobile phase at the concentration used in your assay.
-
Divide the solution into multiple aliquots.
-
Inject one aliquot immediately (T=0) to establish the initial peak area.
-
Store the remaining aliquots at the same temperature as your autosampler.
-
Inject the aliquots at regular time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Plot the peak area of this compound against time. A significant negative slope indicates degradation due to deuterium exchange.
Visualizations
Caption: Deuterium exchange mechanism of this compound in a protic solvent.
Caption: A logical workflow for troubleshooting issues with this compound.
References
- 1. This compound D 99atom 33675-83-1 [sigmaaldrich.com]
- 2. This compound D 99atom 33675-83-1 [sigmaaldrich.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cerilliant.com [cerilliant.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
Minimizing chromatographic shift between Acetamide-d5 and analyte
Technical Support Center: Acetamide-d5 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the chromatographic shift between an analyte and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard eluting at a different retention time than my non-deuterated analyte?
A1: A retention time shift between a deuterated internal standard and its non-deuterated analyte is a well-documented phenomenon known as the "deuterium isotope effect".[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in the molecule's polarity and lipophilicity.[2] The magnitude of this shift can depend on the number of deuterium atoms in the molecule.[1][3]
Q2: What are the consequences of a chromatographic shift between my analyte and this compound?
A2: The primary purpose of a stable-isotope-labeled internal standard is to co-elute with the analyte to compensate for variations in sample preparation, instrument response, and especially matrix effects.[4] If the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[5] This differential matrix effect can undermine the accuracy and precision of quantification, potentially leading to scattered and unreliable results.[5][6][7]
Q3: Besides the isotope effect, what other general factors could be causing retention time instability for both my analyte and internal standard?
A3: General retention time drifts can affect both peaks and are typically related to the stability of the chromatographic system. Common causes include:
-
Mobile Phase Changes: Inconsistent mobile phase composition, changes in pH, buffer precipitation, or solvent degradation can all lead to shifts.[8][9]
-
Column Issues: Column degradation, contamination, or blockages can alter retention characteristics over time.[9]
-
System Hardware: Fluctuations in the pump flow rate, system leaks, or inadequate temperature control can cause retention times to drift.[10][11] Consistent column temperature is critical for reproducible results.[12]
Q4: Is it possible for the this compound to lose its deuterium labels during my experiment?
A4: Yes, this is known as H/D (hydrogen-deuterium) exchange. It can occur if deuterium atoms are located at chemically labile positions, such as those attached to heteroatoms (O, N, S).[2] This exchange can be catalyzed by acidic or basic conditions in the sample or mobile phase.[2][4] To mitigate this, it is advisable to maintain a neutral pH for samples and mobile phases whenever possible and to use internal standards where deuterium labels are on stable, non-exchangeable positions.[2] High temperatures in the mass spectrometer's ion source can also sometimes promote H/D exchange.[2]
Troubleshooting Guide: Minimizing Analyte-IS Chromatographic Shift
This guide provides a systematic approach to diagnose and resolve chromatographic separation between your analyte and this compound.
Logical Workflow for Troubleshooting
The following diagram outlines the logical steps to address the chromatographic shift.
Caption: Troubleshooting workflow for minimizing chromatographic shift.
Data on Parameter Adjustments
The following table summarizes the potential effects of various chromatographic parameter adjustments on achieving co-elution between an analyte and its deuterated internal standard.
| Parameter Adjusted | Potential Impact on RT Shift | Recommended Action | Considerations |
| Mobile Phase Organic % | High | Decrease organic content to increase retention of both compounds, potentially altering selectivity.[13] | May significantly increase overall run time. |
| Organic Modifier Type | High | Switch between acetonitrile and methanol to alter separation selectivity.[14] | Can dramatically change elution order and peak shape. |
| Mobile Phase pH | Moderate to High (for ionizable compounds) | Adjust pH to a value where both analyte and IS are in the same ionic state (neutral, if possible) to increase retention.[13] | Ensure pH is within the stable range for the column. |
| Column Temperature | Moderate | Systematically increase or decrease temperature (e.g., in 5°C increments) to find an optimum where selectivity is minimized.[12][15] | Higher temperatures decrease viscosity and retention, while lower temperatures do the opposite.[16] |
| Gradient Slope | Moderate | A faster (steeper) gradient may reduce the separation between the peaks, forcing closer co-elution.[5] | May compromise the resolution of the analyte from other matrix components. |
| Column Stationary Phase | High | Change to a column with a different bonded phase (e.g., C18 to Phenyl-Hexyl).[14] | This constitutes a significant method modification requiring re-validation. |
Experimental Protocols
Protocol 1: Methodical Adjustment of Mobile Phase Composition
This protocol details a systematic approach to altering the mobile phase to achieve co-elution.
-
Objective: To minimize the retention time difference (ΔRT) between the analyte and this compound by adjusting the mobile phase.
-
Materials:
-
HPLC/UHPLC system with mass spectrometer.
-
Analytical column currently in use.
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water).
-
Appropriate buffers and pH modifiers (e.g., Formic Acid, Ammonium Acetate).
-
Solutions of analyte and this compound.
-
-
Procedure:
-
Establish Baseline: Inject the analyte and this compound mixture using the current method and record the retention times and ΔRT.
-
Adjust Organic Solvent Ratio:
-
Decrease the percentage of the organic solvent in the mobile phase by 2-5% increments.[13]
-
For each new composition, allow the column to equilibrate for at least 10 column volumes.
-
Inject the standard mixture and record the new retention times and ΔRT.
-
Continue until co-elution is improved or retention times become excessively long.
-
-
Change Organic Modifier:
-
If adjusting the ratio is unsuccessful, change the organic modifier (e.g., from acetonitrile to methanol or vice versa).[14]
-
Prepare a new mobile phase with the alternative solvent at the original percentage.
-
Thoroughly flush the LC system and column with the new mobile phase.
-
Repeat the analysis, record the retention times and ΔRT, and optimize the organic ratio as in step 3.2 if necessary.
-
-
Evaluate Results: Compare the ΔRT from each condition to identify the mobile phase composition that provides the best co-elution.
-
Protocol 2: Systematic Evaluation of Column Temperature Effects
This protocol is used to investigate the impact of temperature on chromatographic selectivity.
-
Objective: To determine if adjusting the column temperature can minimize the ΔRT between the analyte and this compound.
-
Materials:
-
HPLC/UHPLC system equipped with a thermostatted column compartment.
-
Solutions of analyte and this compound.
-
-
Procedure:
-
Establish Baseline: Using the optimal mobile phase from Protocol 1, perform an injection at the current operating temperature (e.g., 40°C) and record the retention times and ΔRT.[12]
-
Decrease Temperature:
-
Lower the column temperature by 5°C (e.g., to 35°C).
-
Allow the system to fully equilibrate at the new temperature.
-
Inject the standard mixture and record the new retention times and ΔRT.
-
Repeat this process, lowering the temperature in 5°C increments to a reasonable lower limit (e.g., 25°C).
-
-
Increase Temperature:
-
Return to the baseline temperature and allow the system to equilibrate.
-
Increase the column temperature by 5°C (e.g., to 45°C).
-
Inject the standard mixture and record the new retention times and ΔRT.
-
Repeat this process, increasing the temperature in 5°C increments up to the column's maximum recommended temperature.
-
-
Analyze Data: Plot the ΔRT as a function of temperature. Identify the temperature that provides the minimum separation between the analyte and this compound while maintaining good peak shape and resolution from other components.[17]
-
Factors Causing Chromatographic Isotope Effect
This diagram illustrates the underlying factors that contribute to the observed chromatographic shift.
Caption: Physicochemical basis of the deuterium isotope effect.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myadlm.org [myadlm.org]
- 8. agilent.com [agilent.com]
- 9. zefsci.com [zefsci.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. youtube.com [youtube.com]
- 12. chromtech.com [chromtech.com]
- 13. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. google.com [google.com]
- 16. ibisscientific.com [ibisscientific.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting low signal intensity of Acetamide-d5 in ESI-MS
Welcome to the technical support center for the analysis of Acetamide-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common experimental challenges, particularly low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound analyte unexpectedly low in ESI-MS analysis?
Low signal intensity for this compound can stem from several factors, ranging from its intrinsic chemical properties to suboptimal experimental conditions. The most common causes include:
-
Suboptimal Ionization Mode: The choice between positive and negative ionization modes is critical. Acetamide is a weak base, but its proton affinity of 863.6 kJ/mol suggests it can be effectively protonated in the gas phase.[1]
-
Ion Suppression: Co-eluting compounds from the sample matrix (e.g., salts, lipids) or mobile phase additives can compete with this compound for ionization, thereby reducing its signal.[1][2][3] This is a very common issue in ESI-MS.[4]
-
Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase significantly impact the ionization efficiency of analytes. For effective protonation of this compound, the mobile phase pH should ideally be acidic.
-
Poor Sample Preparation: Inadequate sample cleanup can lead to high levels of interfering substances, causing ion suppression. Also, using non-volatile buffers like phosphate buffers should be avoided as they can contaminate the ion source.[4]
-
Instrument Detuning or Contamination: A poorly calibrated or contaminated mass spectrometer can lead to a general loss of sensitivity for all analytes.
Q2: Which electrospray ionization (ESI) mode, positive or negative, is better for this compound?
Given that this compound is a deuterated form of acetamide, a small polar molecule with a basic nitrogen atom, positive ion mode (ESI+) is generally recommended . In this mode, this compound will be detected as the protonated molecule, [M+H]⁺. The proton affinity of acetamide is sufficiently high to favor protonation under typical ESI conditions.
While deprotonation to form [M-H]⁻ in negative ion mode (ESI-) is possible, it is generally less favorable for amides compared to protonation. Therefore, starting with positive ion mode is the most logical approach.
Q3: How can I mitigate ion suppression effects when analyzing this compound?
Ion suppression occurs when other components in the sample reduce the ionization efficiency of the analyte of interest.[5] Here are several strategies to mitigate this effect:
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS analysis.
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from co-eluting, ion-suppressing compounds. A slight shift in retention time for deuterated standards compared to their non-deuterated analogs can sometimes lead to differential matrix effects.[6]
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.
-
Use a Lower Flow Rate: Lowering the mobile phase flow rate can improve desolvation efficiency and reduce the impact of ion suppression.
Q4: Can the position of the deuterium labels on this compound affect its signal intensity?
Yes, the position of the deuterium labels can be important. If the deuterium atoms are on easily exchangeable positions, such as an N-H group, they can exchange with protons from the mobile phase (a phenomenon known as back-exchange). This would lead to a decrease in the signal for this compound and an increase in the signal for the non-deuterated acetamide. For this compound, the deuterium atoms are on the methyl group, which are non-labile and not prone to back-exchange under typical ESI-MS conditions.
Troubleshooting Guides
Low Signal Intensity Troubleshooting Workflow
If you are experiencing low signal intensity for this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.
Optimizing ESI Source Parameters
Fine-tuning the ESI source parameters is critical for maximizing the signal of this compound. Below is a table with suggested starting parameters and a protocol for their optimization.
| Parameter | Typical Starting Value (Positive Mode) | Effect of Adjustment |
| Capillary Voltage | 3.0 - 4.5 kV | Too low reduces ionization efficiency; too high can cause in-source fragmentation or corona discharge.[7] |
| Cone/Fragmentor Voltage | 20 - 50 V | Optimizes ion transmission and can induce fragmentation at higher values. |
| Nebulizing Gas Flow | Instrument Dependent | Affects droplet size and solvent evaporation. Too high can cool the ESI plume. |
| Drying Gas Flow | Instrument Dependent | Aids in desolvation. Higher flow is needed for higher mobile phase flow rates. |
| Drying Gas Temperature | 250 - 400 °C | Enhances solvent evaporation. Too high can cause thermal degradation of some analytes.[7] |
Note: The data in this table is illustrative. Optimal values are highly instrument-dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters by Infusion
This protocol describes how to optimize source parameters by directly infusing a solution of this compound into the mass spectrometer.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the Infusion: Use a syringe pump to deliver the standard solution directly to the ESI source at a flow rate of 5-10 µL/min.
-
Initial Instrument Settings: Set the mass spectrometer to positive ion mode and input the starting parameters from the table above.
-
Parameter Optimization:
-
While monitoring the signal for the [M+H]⁺ ion of this compound, adjust one parameter at a time.
-
Begin with the capillary voltage, increasing and decreasing it in small increments to find the value that gives the maximum signal intensity.
-
Next, optimize the cone/fragmentor voltage in the same manner.
-
Finally, adjust the gas flows and temperatures to maximize the signal and stability.
-
-
Record Optimal Parameters: Once the best signal is achieved, record the optimized parameters for use in your LC-MS method.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general procedure for using SPE to clean up samples containing this compound, which can help reduce ion suppression. A reverse-phase SPE cartridge (e.g., C18) is often suitable for a polar compound like acetamide.
-
Condition the Cartridge: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the cartridge go dry.
-
Load the Sample: Load your pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
-
Elute this compound: Elute the this compound from the cartridge with 1 mL of acetonitrile or methanol.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in your mobile phase for LC-MS analysis.
Visualization of Key Concepts
The Electrospray Ionization Process and Potential Issues
The following diagram illustrates the key stages of the electrospray ionization process and highlights where common problems leading to low signal intensity can occur.
References
- 1. Acetamide [webbook.nist.gov]
- 2. Acetamide (CAS 60-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Acetamide, N-ethyl- (CAS 625-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
Optimizing Acetamide-d5 concentration for calibration curve linearity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Acetamide-d5 concentration for calibration curve linearity in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound considered the gold standard for quantitative mass spectrometry?
A1: Deuterated standards are considered the gold standard for a technique known as isotope dilution mass spectrometry.[1] Since deuterated standards like this compound are chemically almost identical to their non-deuterated (native) counterparts, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[1] This co-elution and similar response to matrix effects help to minimize variability during sample extraction, cleanup, and injection, leading to more accurate and precise quantification of the target analyte.[1]
Q2: What is the fundamental purpose of a calibration curve in this context?
A2: A calibration curve establishes the relationship between a known concentration of an analyte and the instrument's response.[1] In isotope dilution mass spectrometry, the curve is generated by plotting the ratio of the native analyte's signal to the fixed concentration of the deuterated internal standard's (this compound) signal against the known concentrations of the native analyte.[1] This curve is then used to accurately determine the concentration of the analyte in unknown samples.[1]
Q3: What are the typical acceptance criteria for a calibration curve in a regulated bioanalytical method?
A3: While specific criteria can vary by laboratory or regulatory body (e.g., FDA), general guidelines are well-established.[1] A summary of common criteria is provided below.
Data Presentation: Calibration Curve Acceptance Criteria
| Parameter | Acceptance Criteria |
| Number of Standards | A minimum of six non-zero standards are typically required.[1] |
| Correlation Coefficient (r²) | Should ideally be ≥ 0.99.[1] |
| Accuracy of Back-Calculated Concentrations | Should be within ±15% of the nominal value for all standards.[1] |
| Accuracy at Lower Limit of Quantification (LLOQ) | A deviation of up to ±20% is often acceptable.[1] |
Troubleshooting Guide: Non-Linearity and Inaccuracy
Q4: My calibration curve is showing non-linearity, particularly at higher concentrations. What are the potential causes and how can I fix this?
A4: Non-linearity at the upper end of the calibration curve is a common issue that can stem from several factors.[2]
-
Detector Saturation: At very high analyte concentrations, the mass spectrometer's detector can become saturated, meaning its response no longer increases proportionally with the analyte concentration, leading to a plateau effect.[3][4]
-
Ion Suppression/Competition: When both the analyte and the internal standard are at high concentrations, they can compete for ionization in the instrument's source.[3] A decreasing signal for the internal standard (this compound) as the analyte concentration increases is a key indicator of this issue.[3]
-
Isotopic Cross-Talk: At high analyte concentrations, the signal from naturally occurring heavy isotopes of the native analyte can interfere with the signal of the deuterated internal standard, especially if the mass difference is small (e.g., d2, d3).[2][3] This is also known as isotopic interference.[4]
-
Analyte Multimer Formation: Some molecules can form dimers or trimers in the ion source at high concentrations, which leads to a non-linear response.[3]
Data Presentation: Troubleshooting High-End Non-Linearity
| Issue | Identification | Recommended Action |
| Detector Saturation | The curve flattens at the highest concentration points. | Dilute the upper-end standards or reduce the injection volume.[4] |
| Ionization Competition | The internal standard (this compound) signal decreases as analyte concentration increases.[3] | Optimize the IS concentration; sometimes a higher IS concentration can improve linearity.[3] Consider diluting the sample extract.[3] |
| Isotopic Cross-Talk | More common with low deuterium incorporation (e.g., d2, d3).[2][3] | Use an internal standard with a higher mass offset (d4 or greater is recommended for Acetamide).[3] |
| Analyte Multimer Formation | More likely for specific molecules at high concentrations. | Dilute the higher concentration standards.[3] |
Q5: My calibration curve has a good r² (≥ 0.99), but the back-calculated concentrations for my standards are inaccurate (>15% deviation). What's happening?
A5: This scenario often points to an inappropriate regression model or issues with specific standards.
-
Heteroscedasticity: In many analytical methods, the variance of the data points increases with concentration. A standard linear regression assumes equal variance (homoscedasticity) across the range, which can lead to significant inaccuracies, especially at the low end of the curve.
-
Inaccurate Standard Preparation: An error in the preparation of one or more stock solutions or individual calibration standards can lead to localized inaccuracies.
-
Incorrect Internal Standard Concentration: If the working concentration of the this compound solution is incorrect, it will systematically bias the entire curve.[1]
Recommended Actions:
-
Evaluate Regression Model: Consider using a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the more variable high-concentration points and improve accuracy at the low end.[1] A quadratic fit can also be considered if the response is consistently non-linear, but this requires justification.[1][2]
-
Verify Standard and IS Preparation: Prepare a fresh internal standard stock solution and re-prepare the calibration standards.[1] Pay close attention to pipetting and dilution steps.[1]
Q6: I'm observing significant matrix effects, and the this compound doesn't seem to be compensating for them. Why would this happen?
A6: This issue is known as "differential matrix effects" and occurs when the analyte and the deuterated internal standard are affected differently by components in the sample matrix.[3] The primary cause is often a slight difference in their chromatographic retention times.[3] Even a minimal separation can expose the analyte and the internal standard to different co-eluting matrix components, leading to varied degrees of ion suppression or enhancement.[3]
Visualizations
Caption: Experimental workflow for establishing calibration curve linearity.
Caption: Troubleshooting workflow for non-linear calibration curves.
References
Technical Support Center: Acetamide-d5 & Quantification Accuracy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acetamide-d5 as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for this compound as an internal standard?
Isotopic purity refers to the percentage of the internal standard (IS) that is fully labeled with the desired stable isotope (in this case, deuterium). For this compound, it represents the proportion of molecules that contain five deuterium atoms. High isotopic purity is crucial because stable isotope-labeled internal standards are used to correct for variability during sample preparation, chromatography, and ionization.[1][2] The presence of unlabeled Acetamide (analyte) as an impurity in the this compound standard can artificially inflate the analyte's signal, leading to an overestimation of its concentration, especially at the lower limit of quantification (LLOQ).[3][4]
Q2: What are the generally accepted purity requirements for a deuterated internal standard like this compound?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity. The presence of unlabeled analyte in the deuterated standard can lead to the overestimation of the analyte's concentration.[4] Regulatory bodies like the FDA recommend that the labeled standard is of high isotopic purity and that the potential influence of any unlabeled analyte is evaluated during method validation.[5]
Summary of Purity Recommendations
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures that the standard is free from other chemical contaminants that could interfere with the assay.[4] |
| Isotopic Purity | ≥98% | Minimizes the contribution of unlabeled analyte from the internal standard, ensuring quantification accuracy.[4][6] |
Q3: How can the isotopic purity of my this compound standard directly impact my calibration curve and quantitative results?
An impure this compound standard, containing a significant amount of unlabeled Acetamide, will introduce a positive bias in your results.[7][8] This occurs because the impurity contributes to the signal of the analyte being measured. The impact is most pronounced at low analyte concentrations, where the contribution from the impurity is a larger fraction of the total analyte signal. This can lead to:
-
Non-linear calibration curves : The constant addition of unlabeled analyte from the IS can cause the curve to become non-linear.[8]
-
Inaccurate LLOQ : The Lower Limit of Quantification may be artificially inflated.[3]
-
Overestimation of analyte concentration : All samples will show a positive bias, compromising the accuracy of the study data.[4]
Q4: What is "crosstalk" and how is it related to isotopic purity?
Crosstalk, or isotopic contribution, refers to the interference between the mass spectrometric signals of the analyte and its isotopically labeled internal standard.[7][8] This can happen in two ways:
-
Analyte to IS: Naturally occurring heavy isotopes (e.g., ¹³C) in the unlabeled Acetamide can contribute to the signal of the this compound internal standard. This is more significant for higher molecular weight compounds.[7][8]
-
IS to Analyte: This is a direct consequence of isotopic impurity. The unlabeled Acetamide present in the this compound standard contributes directly to the analyte's signal.[7] This is often the more significant issue impacting accuracy.
Regulatory agencies recommend using an IS with a sufficient mass difference (ideally 4-5 Da or more) to minimize the contribution of the analyte's natural isotopes to the IS signal.[7]
Troubleshooting Guides
Problem: I am observing a signal for my analyte (Acetamide) in blank samples where only the internal standard (this compound) was added.
This is a classic sign of an impure internal standard. The signal you are detecting is likely from the unlabeled Acetamide present as an impurity in your this compound stock.
Troubleshooting Workflow: Assessing Internal Standard Purity
This guide provides a step-by-step protocol to determine if your this compound internal standard is a source of contamination.
Caption: Workflow to assess the purity of the this compound internal standard.
Problem: My calibration curve is non-linear, especially at the low end, and my QC samples at the LLOQ are consistently biased high.
This issue often points to a combination of isotopic impurity and crosstalk. The constant background of unlabeled Acetamide from the impure IS has a greater relative impact when the actual analyte concentration is low, skewing the analyte-to-IS ratio.
Logical Relationship: Impact of Isotopic Impurity
The following diagram illustrates how isotopic impurity in this compound leads to inaccurate quantification.
Caption: Logical diagram showing how isotopic impurity causes quantification errors.
Experimental Protocols
Protocol 1: Quantitative Assessment of Unlabeled Acetamide in this compound Stock
Objective: To quantify the percentage of unlabeled Acetamide impurity in the this compound internal standard.
Methodology:
-
Prepare a Calibration Curve: Create a standard calibration curve for the unlabeled analyte (Acetamide) in a neat solvent (e.g., mobile phase). The concentration range should be appropriate to measure a low percentage of impurity.
-
Prepare IS Sample: Prepare a high-concentration solution of the this compound internal standard in the same neat solvent.
-
LC-MS/MS Analysis:
-
Inject the calibration standards and analyze them using the established MRM transition for Acetamide.
-
Generate a linear regression model from the calibration curve.
-
Inject the high-concentration this compound solution and monitor the MRM transition for unlabeled Acetamide.
-
-
Calculation:
-
Using the peak area from the this compound injection, calculate the concentration of the unlabeled Acetamide impurity using the calibration curve.
-
Calculate the percentage of impurity:
-
% Impurity = ([Calculated Conc. of Unlabeled Acetamide] / [Conc. of this compound Solution]) x 100
-
-
Acceptance Criteria: The percentage of unlabeled analyte should ideally be less than 0.1% to avoid significant impact on the assay, especially for sensitive methods.[3]
Protocol 2: Evaluating Isotopic Crosstalk from Analyte to Internal Standard
Objective: To determine if the natural isotopic distribution of the analyte (Acetamide) contributes to the signal of the internal standard (this compound).
Methodology:
-
Prepare Samples: Prepare a series of high-concentration analyte (Acetamide) standards in a suitable solvent or extracted blank matrix. Do not add the internal standard. A sample at the Upper Limit of Quantification (ULOQ) is typically used.[3]
-
LC-MS/MS Analysis:
-
Inject these analyte-only samples onto the LC-MS/MS system.
-
Monitor the MRM transition for the this compound internal standard.
-
-
Evaluation:
-
Analyze the chromatogram at the retention time of this compound.
-
Compare the response in the IS channel to the average response of the IS in your LLOQ samples from a regular run.
-
According to FDA guidelines, the response from interfering components should not be more than 5% of the IS response in the LLOQ sample.[5]
-
Mitigation Strategies: If significant crosstalk from the analyte to the IS is observed, consider using an internal standard with a higher mass difference (e.g., ¹³C or ¹⁵N labeled standards) or optimizing the IS concentration.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preventing contamination in Acetamide-d5 stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetamide-d5 stock solutions. Our goal is to help you prevent contamination and ensure the quality and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound stock solutions?
A1: Contamination in this compound stock solutions can arise from several sources:
-
Atmospheric Moisture: this compound is hygroscopic and can readily absorb water from the air. This is a significant issue as it can lead to hydrolysis.
-
Solvent Impurities: The deuterated solvent used to prepare the stock solution may contain impurities such as water or residual non-deuterated solvent.
-
Leachables from Containers: Plasticizers or other compounds can leach from storage containers, particularly if using low-quality plastics.
-
Cross-Contamination: Improper handling can introduce other chemicals or solvents into the stock solution.
-
Incomplete Reactions or Purification during Synthesis: Impurities from the synthesis of this compound, such as unreacted deuterated acetic acid or residual catalysts, may be present.
Q2: How does water contamination affect my this compound stock solution?
A2: Water can hydrolyze this compound, leading to the formation of deuterated acetic acid and deuterated ammonia. This degradation alters the concentration of your stock solution and introduces new chemical species that could interfere with your experiments.
Q3: What are the ideal storage conditions for this compound solid and stock solutions?
A3:
-
Solid this compound: Should be stored at room temperature in a tightly sealed container, preferably in a desiccator to protect it from moisture.[1][2]
-
This compound Stock Solutions: Should be stored in a tightly sealed vial, preferably with a PTFE-lined cap, at a low temperature (2-8 °C) to minimize solvent evaporation and slow down potential degradation. For long-term storage, freezing at -20°C may be appropriate, depending on the solvent. Always consult the solvent's storage recommendations.
Q4: How often should I check the purity of my this compound stock solution?
A4: For routine use, it is good practice to verify the purity of a new stock solution before the first use. For long-term storage, it is recommended to re-check the purity every 3-6 months. The solid compound should be re-analyzed for chemical purity after three years of storage.[3]
Troubleshooting Guides
Issue 1: Unexpected peaks observed in the 1H NMR spectrum of my this compound solution.
This is a common issue that can often be resolved by systematically identifying the source of the impurity.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Solvent Impurity | Run a 1H NMR spectrum of the deuterated solvent from the same batch used to prepare your stock solution. | If the solvent is contaminated, use a fresh, high-purity deuterated solvent from a sealed ampoule for future stock solution preparations. |
| Water Contamination | Look for a broad singlet in your 1H NMR spectrum. The chemical shift will vary depending on the solvent (e.g., ~1.55 ppm in CDCl3, ~2.50 ppm in DMSO-d6, ~4.87 ppm in D2O). | Prepare fresh solutions using anhydrous deuterated solvents and handle them under an inert atmosphere (e.g., in a glove box) to minimize moisture exposure. |
| Hydrolysis of this compound | Look for a singlet corresponding to the methyl protons of deuterated acetic acid. | This indicates significant water contamination. Discard the solution and prepare a fresh one using anhydrous solvent and proper handling techniques. |
| Silicone Grease Contamination | Check for a broad singlet around 0 ppm. | Avoid using silicone grease on any glassware that will come into contact with your sample. Use PTFE sleeves or ground glass joints without grease. |
| Plasticizer Contamination | Look for complex multiplets in the aromatic and aliphatic regions of the spectrum. | Store your stock solutions in glass vials with PTFE-lined caps. Avoid using plastic containers or cap liners that are not chemically resistant. |
Issue 2: The concentration of my this compound stock solution is lower than expected.
A lower-than-expected concentration can be due to degradation of the starting material or errors in solution preparation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inaccurate Weighing | Review your weighing procedure and the calibration of your balance. | Ensure the balance is properly calibrated and that you are using an appropriate weighing technique for a hygroscopic solid. |
| Degradation of Solid this compound | Assess the age and storage conditions of your solid this compound. | If the solid is old or has been improperly stored, its purity may be compromised. Perform a purity analysis (e.g., by qNMR) on the solid before preparing a new stock solution. |
| Hydrolysis in Solution | Analyze the stock solution for the presence of deuterated acetic acid using 1H NMR. | If hydrolysis has occurred, the solution is no longer suitable for use. Prepare a fresh solution and ensure all preventative measures against water contamination are taken. |
| Solvent Evaporation | Check the seal on your storage vial. | Ensure the vial cap is tightly sealed. For long-term storage, consider using vials with septa and parafilm to create a better seal. |
Data Presentation
Table 1: Illustrative Stability of this compound (1 mg/mL) in Various Deuterated Solvents
| Solvent | Storage Condition | 1 Month (% Purity) | 3 Months (% Purity) | 6 Months (% Purity) |
| DMSO-d6 | 2-8 °C, Sealed Vial | >99% | >99% | 98% |
| Methanol-d4 | 2-8 °C, Sealed Vial | 98% | 95% | 90% |
| Chloroform-d | 2-8 °C, Sealed Vial | >99% | >99% | >99% |
| Water (D2O) | 2-8 °C, Sealed Vial | 95% | 85% | 70% |
Note: This data is illustrative and based on the known chemical properties of acetamides. Actual stability may vary based on the specific conditions and purity of the solvent.
Experimental Protocols
Protocol for Quantitative NMR (qNMR) Purity Assessment of this compound
This protocol outlines the steps for determining the purity of an this compound solid or stock solution using quantitative Nuclear Magnetic Resonance (qNMR) with an internal standard.
1. Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have at least one 1H NMR signal that does not overlap with any signals from the analyte or solvent.
-
High-purity deuterated solvent (e.g., DMSO-d6).
-
High-precision analytical balance.
-
NMR spectrometer.
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.
-
Ensure both the analyte and the internal standard are completely dissolved. Gentle vortexing or sonication may be used.
-
Transfer the solution to a clean, dry NMR tube.
3. NMR Data Acquisition:
-
Acquire a 1H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons. A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest is recommended.
-
Acquire the spectrum with a sufficient signal-to-noise ratio (S/N > 250:1 for accurate integration). This may require acquiring a larger number of scans.
4. Data Processing and Purity Calculation:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable signal from the this compound (note: the amide deuterons are exchangeable and should not be used for quantification) and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Where:
-
I_A = Integral of the analyte signal
-
N_A = Number of protons for the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal
-
M_A = Molecular weight of the analyte (this compound)
-
M_IS = Molecular weight of the internal standard
-
m_A = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying sources of contamination in this compound solutions.
References
Technical Support Center: Acetamide-d5 Ionization and Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Acetamide-d5 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1] For this compound, which is a small polar compound, matrix effects can be particularly pronounced in complex biological matrices like plasma, urine, or tissue homogenates.
Q2: How is a deuterated internal standard like this compound supposed to compensate for matrix effects?
A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where hydrogen atoms are replaced by deuterium.[1] Since this compound is chemically almost identical to acetamide, it exhibits nearly the same physicochemical properties. This means it should co-elute during chromatography and experience the same degree of ion suppression or enhancement as the native analyte.[1] By calculating the ratio of the analyte's response to the internal standard's response, variations due to matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Why am I still observing poor recovery or significant matrix effects when using this compound?
A3: While deuterated internal standards are the gold standard, they are not always a perfect solution. Several factors can lead to differential matrix effects between the analyte and this compound. One common issue is a slight chromatographic separation between the deuterated and non-deuterated compounds, known as the "deuterium isotope effect."[2] If this separation occurs in a region of the chromatogram with high ion suppression, the analyte and internal standard will be affected differently. Additionally, the presence of co-medications or specific metabolites in patient samples can dramatically affect the LC-MS/MS response.[3]
Q4: What are the ideal characteristics of a deuterated internal standard?
A4: An ideal deuterated internal standard should have high chemical (>99%) and isotopic (≥98%) purity.[4] It should also co-elute with the analyte and have a sufficient mass increase (typically 3 or more mass units) to ensure its signal is resolved from the natural isotopic distribution of the analyte.[5]
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | 1. Evaluate Extraction Efficiency: Perform a recovery experiment by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample. 2. Optimize Extraction Method: Consider alternative sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve cleanup and reduce matrix interferences.[6] For complex matrices, a modified QuEChERS method may also be effective.[4] 3. Solvent Exchange: After extraction, evaporate the sample to dryness and reconstitute in a weaker, more compatible solvent for injection to improve chromatographic focusing.[4] |
| Analyte Instability | 1. Assess Stability: Investigate the stability of this compound in the sample matrix at various storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and after freeze-thaw cycles. 2. Use Stabilizers: If instability is observed, consider the addition of stabilizers to the collection tubes or during sample processing. |
| Adsorption to Surfaces | 1. Use Low-Adsorption Vials: Employ silanized or polymer-based autosampler vials to minimize non-specific binding. 2. Modify Mobile Phase: The addition of a small percentage of an organic solvent or an appropriate additive to the sample diluent can help reduce adsorption. |
Issue 2: Significant Ion Suppression or Enhancement
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | 1. Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components.[1] Employing a column with a different stationary phase, such as a Hypercarb column for polar compounds, can also be beneficial.[1] 2. Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components and mitigate their impact on ionization.[4] 3. Post-Column Infusion Experiment: This experiment helps to identify regions of ion suppression in the chromatogram, allowing for adjustments to the retention time of this compound to avoid these zones.[4] |
| Differential Matrix Effects | 1. Verify Co-elution: Ensure that this compound and the analyte are perfectly co-eluting. Even a slight separation can lead to different matrix effects.[4] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure the calibration curve accurately reflects the matrix effects.[4] |
| Suboptimal Ion Source Parameters | 1. Optimize Source Conditions: Adjust ion source parameters such as temperature, gas flows, and voltages to minimize matrix effects and maximize the signal for this compound.[1] |
Data Presentation
The following table summarizes representative quantitative data for the analysis of Acrylamide (a structural analog of Acetamide) using a deuterated internal standard (d3-Acrylamide) in a food matrix. This data illustrates the typical performance metrics evaluated.
| Parameter | Value | Comments |
| Linear Range | 0.05 - 100 ng/mL | Using 10 ng/mL of d3-Acrylamide internal standard. |
| Limit of Detection (LOD) | 0.02 ng/mL | Calculated with a signal-to-noise ratio of 3.[1] |
| Limit of Quantitation (LOQ) | 1 ng/mL | Signal-to-noise ratio greater than 10. |
| Accuracy (Potato Chips Matrix) | 88.6% - 106.7% | Spiked samples at various concentrations.[1] |
| Precision (RSD%) | < 1.7% | For replicate injections.[1] |
| Recovery (Spiked Potato Chips) | 70% - 130% | Acceptable range for accuracy.[7] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or a clean solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using the validated sample preparation method. Spike this compound into the extracted matrix supernatant/eluate at the same concentration as Set A.[1]
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before the extraction process at the same concentration as Set A.[1]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation using Modified QuEChERS for Coffee Matrix
Objective: To extract this compound from a complex solid matrix while minimizing matrix interferences. This protocol is adapted from acrylamide analysis in coffee.[4]
Methodology:
-
Sample Homogenization: Weigh 1g of the homogenized coffee sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction: Add 10 mL of water and vortex thoroughly. Add QuEChERS extraction salts (e.g., MgSO4, NaCl) and shake vigorously.
-
Centrifugation: Centrifuge the sample to separate the solid material from the supernatant.
-
Dispersive SPE (dSPE) Cleanup: Transfer the supernatant to a dSPE tube containing sorbents (e.g., C18, PSA) to remove interfering matrix components. Vortex and centrifuge.
-
Evaporation and Reconstitution: Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable injection solvent (e.g., 0.1% formic acid in water).[4]
Visualizations
References
Strategies to correct for Acetamide-d5 instability in acidic/basic conditions
Welcome to the technical support center for Acetamide-d5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of this compound in acidic and basic conditions during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (CD₃COND₂) is the deuterated form of acetamide, commonly used as an internal standard (IS) in mass spectrometry-based bioanalysis. Its stability is crucial for accurate quantification of the target analyte. However, like its non-deuterated counterpart, this compound is susceptible to hydrolysis, particularly in acidic and basic environments, which can compromise the integrity of analytical data.
Q2: What are the degradation products of this compound under acidic or basic conditions?
Under both acidic and basic conditions, this compound undergoes hydrolysis. The primary degradation products are deuterated acetic acid (CD₃COOD) and deuterated ammonia (ND₃). In an acidic solution, the products will be deuterated acetic acid and the corresponding ammonium salt. In a basic solution, the products will be the corresponding acetate salt and deuterated ammonia.[1]
Q3: What is the primary mechanism of this compound degradation?
The degradation of this compound proceeds via hydrolysis of the amide bond.[1]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the cleavage of the carbon-nitrogen bond.
-
Base-Promoted Hydrolysis: In basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This is followed by the departure of the amide anion, which is then protonated by water.
Q4: How do pH and temperature affect the stability of this compound?
The rate of hydrolysis of this compound is significantly influenced by both pH and temperature.
-
pH: The hydrolysis rate is slowest around neutral pH and increases in both acidic and basic conditions.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis across all pH levels.
Q5: What is the kinetic isotope effect and how does it relate to this compound stability?
The kinetic isotope effect (KIE) is the change in the reaction rate when an atom in the reactants is replaced by one of its isotopes.[2][3][4] In the case of this compound, the carbon-deuterium (C-D) and nitrogen-deuterium (N-D) bonds are stronger than the corresponding C-H and N-H bonds. This generally leads to a slower rate of reactions that involve the cleavage of these bonds. Therefore, it is expected that the hydrolysis of this compound will be slightly slower than that of unlabeled acetamide under the same conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound instability.
| Problem | Potential Cause | Troubleshooting Steps & Corrective Actions |
| Drifting or inconsistent internal standard (IS) response in a batch analysis. | Degradation of this compound in the analytical samples or stock solutions. | 1. Verify Stock Solution Stability: Re-analyze the this compound stock solution to check for degradation. Prepare fresh stock solutions in an aprotic solvent (e.g., acetonitrile, methanol) and store at ≤ -20°C. 2. Assess Sample pH: Measure the pH of the prepared samples. If it is strongly acidic or basic, consider adjusting the sample preparation protocol to maintain a pH closer to neutral. 3. Evaluate Autosampler Stability: Conduct an experiment to assess the stability of this compound in the autosampler over the expected run time. If degradation is observed, consider cooling the autosampler or reducing the batch size. |
| Poor accuracy and precision in quality control (QC) samples. | Instability of this compound during sample collection, storage, or processing. | 1. Conduct Stability Experiments: Perform comprehensive stability assessments as outlined in the Experimental Protocols section (Protocol 1). This includes freeze-thaw, bench-top, and long-term stability studies. 2. Optimize Sample Handling: Minimize the time samples are exposed to room temperature. If necessary, perform sample processing steps on ice. 3. Use Stabilizers: If pH-related instability is confirmed, consider adding a suitable buffer to the samples to maintain a pH where this compound is more stable. |
| Discrepancy between results from freshly prepared samples and stored samples. | Long-term degradation of this compound in the biological matrix during storage. | 1. Review Long-Term Stability Data: Ensure that the storage duration and conditions of your study samples are covered by the long-term stability data for this compound. 2. Re-establish Stability: If necessary, conduct a new long-term stability study for a duration that exceeds the storage time of your samples. 3. Apply a Correction Factor (with caution): If degradation is predictable and well-characterized, a scientifically justified correction factor can be applied. This approach requires thorough validation and may need regulatory acceptance.[5] |
Quantitative Data
The following table summarizes the hydrolysis rate constants for unlabeled acetamide at 25°C. Due to the kinetic isotope effect, the rates for this compound are expected to be slightly lower. This data can be used as an estimate for designing stability studies.
| Condition | Rate Constant (k) | Half-life (t½) at pH 7 |
| Acid-Catalyzed Hydrolysis | 8.36 x 10⁻⁶ M⁻¹s⁻¹ | ~3,950 years |
| Base-Catalyzed Hydrolysis | 4.71 x 10⁻⁵ M⁻¹s⁻¹ | ~3,950 years |
Data sourced from PubChem CID 178 for acetamide.[1]
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Biological Matrix
This protocol is aligned with the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[6][7]
Objective: To evaluate the stability of this compound in the relevant biological matrix under various storage and handling conditions.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound stock solution.
-
Analyte stock solution.
-
LC-MS/MS system.
Procedure:
-
Preparation of QC Samples:
-
Prepare low and high concentration Quality Control (QC) samples by spiking the blank biological matrix with the analyte and a constant concentration of this compound.
-
-
Freeze-Thaw Stability:
-
Analyze three aliquots of each QC level after three freeze-thaw cycles.
-
For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours and then thaw unassisted at room temperature.
-
-
Bench-Top Stability:
-
Thaw three aliquots of each QC level and keep them at room temperature for a duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analyze the samples.
-
-
Long-Term Stability:
-
Store three aliquots of each QC level at the intended storage temperature.
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months). The duration should be equal to or longer than the storage time of the study samples.
-
-
Data Analysis:
-
Quantify the analyte concentration in the stability samples against a freshly prepared calibration curve.
-
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
-
Protocol 2: Correction for this compound Instability Using a Correction Factor
Objective: To apply a correction factor to account for the degradation of this compound during sample analysis, when prevention of degradation is not feasible. This is an advanced approach that requires rigorous validation.
Procedure:
-
Determine the Degradation Rate:
-
Perform a stability study under the exact conditions of the analytical run (e.g., temperature, pH, matrix, duration).
-
Prepare samples containing a known concentration of this compound and analyze them at different time points throughout the expected run time.
-
Plot the concentration of this compound versus time and determine the degradation rate constant (k).
-
-
Calculate the Correction Factor (CF):
-
The correction factor is calculated based on the extent of degradation over the analysis time. For a first-order degradation process, the remaining fraction (F) at time 't' is given by F = e^(-kt).
-
The correction factor would be CF = 1/F.
-
-
Apply the Correction Factor:
-
The measured analyte-to-IS peak area ratio is multiplied by the calculated correction factor.
-
Corrected Ratio = (Analyte Peak Area / this compound Peak Area) * CF
-
-
Validation:
-
This correction method must be thoroughly validated by demonstrating that it can accurately and precisely determine the concentration of the analyte in QC samples with known concentrations that have undergone the same degradation-inducing conditions.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
References
- 1. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Management of Post Analytical Correction Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. database.ich.org [database.ich.org]
Resolving co-elution problems with Acetamide-d5 and interferents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems with Acetamide-d5 and other interfering substances during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of acetamide, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard (IS) for quantitative analysis using mass spectrometry (MS). When used as an IS, this compound is added to a sample at a known concentration to help accurately quantify the amount of the non-deuterated acetamide (the analyte) present. The key advantage is that the deuterated standard has nearly identical chemical and physical properties to the analyte, leading to similar behavior during sample preparation and analysis.
Q2: What is co-elution and why is it a problem?
Co-elution occurs when two or more different compounds are not fully separated by the liquid chromatography (LC) system and elute from the column at the same or very similar times. In the context of LC-MS analysis, if an interfering compound co-elutes with this compound, it can lead to inaccurate quantification of the analyte. The mass spectrometer may detect ions from both the internal standard and the interferent at the same mass-to-charge ratio (m/z), leading to an artificially high signal for the internal standard and consequently an underestimation of the analyte concentration.
Q3: What are the common causes of co-elution with this compound?
Several factors can contribute to co-elution issues with this compound:
-
Isobaric Interferences: These are compounds that have the same nominal mass as this compound and are not chromatographically separated.
-
Endogenous Matrix Components: Biological samples like plasma, urine, and tissue extracts contain a multitude of small molecules. Some of these endogenous compounds can have similar properties to this compound and may co-elute.
-
Metabolites: If the experiment involves studying the metabolism of a drug, metabolites of that drug or other compounds in the sample could potentially co-elute with this compound.
-
"Isotope Effect": A common issue with deuterated internal standards is a slight difference in retention time compared to their non-deuterated counterparts. This is due to the C-D bond being slightly stronger than the C-H bond. In reversed-phase chromatography, the deuterated compound often elutes slightly earlier. While not strictly co-elution with an interferent, this separation can lead to differential matrix effects and impact quantification.
Troubleshooting Guides
Issue 1: Poor peak shape or splitting for this compound peak
Question: My chromatogram shows a broad, tailing, or split peak for this compound. What could be the cause and how can I fix it?
Answer:
Poor peak shape for this compound can be caused by several factors. The troubleshooting workflow below can help identify and resolve the issue.
Caption: Troubleshooting workflow for poor peak shape of this compound.
Issue 2: An interfering peak is co-eluting with this compound.
Question: I have identified an interfering peak that co-elutes with my this compound internal standard. How can I resolve this?
Answer:
Resolving co-eluting peaks is critical for accurate quantification. The following guide provides a systematic approach to address this issue.
Caption: Strategies for resolving co-elution with this compound.
Data and Protocols
Mass Spectrometric and Chromatographic Parameters
The following table summarizes key properties and suggested starting parameters for the analysis of Acetamide and this compound. Note that these are theoretical or typical values and should be optimized for your specific instrumentation and experimental conditions.
| Parameter | Acetamide (Analyte) | This compound (Internal Standard) | Notes |
| Chemical Formula | C₂H₅NO | C₂D₅NO | |
| Monoisotopic Mass | 59.0371 g/mol | 64.0685 g/mol | |
| Precursor Ion ([M+H]⁺) | m/z 60.0446 | m/z 65.0760 | This is the most common adduct in positive ion mode. |
| Suggested MRM Transition 1 (Quantifier) | 60.0 -> 43.0 | 65.1 -> 46.1 | Corresponds to the loss of NH₃ and ND₃ respectively. |
| Suggested MRM Transition 2 (Qualifier) | 60.0 -> 42.0 | 65.1 -> 44.1 | Corresponds to the loss of H₂O and D₂O respectively. |
| Typical Chromatography | HILIC | HILIC | Hydrophilic Interaction Chromatography is recommended for good retention of these polar compounds. |
| Expected Elution Profile | This compound may elute slightly earlier than Acetamide in some chromatographic modes due to the isotope effect. |
Potential Endogenous Interferents in Biological Matrices
When analyzing biological samples, several classes of endogenous molecules have the potential to co-elute with the highly polar this compound, especially when using HILIC. It is crucial to screen for these potential interferences during method development.
| Class of Compound | Examples | Rationale for Potential Interference |
| Small Polar Metabolites | Creatinine, Urea | Highly polar and abundant in biological fluids like urine and plasma. |
| Amino Acids | Glycine, Alanine, Serine | Small, polar molecules that are ubiquitous in biological matrices. |
| Small Organic Acids | Lactic acid, Pyruvic acid | Can be retained on HILIC columns and are present in plasma and cell extracts. |
| Sugars and Sugar Phosphates | Glucose, Fructose-6-phosphate | Highly polar and can interfere in metabolomic studies. |
Experimental Protocol: Generic HILIC Method for this compound Analysis
This protocol provides a starting point for developing a HILIC-MS/MS method for the quantification of acetamide using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation for Plasma)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing this compound at the desired internal standard concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
-
LC System: A UHPLC system capable of delivering accurate gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Column: A HILIC column (e.g., Amide, Silica, or Zwitterionic phase) with dimensions such as 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.0 - 1.0 min: 95% B
-
1.0 - 5.0 min: 95% to 50% B
-
5.0 - 6.0 min: 50% B
-
6.1 - 8.0 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: As specified in the table above (to be optimized).
3. Method Validation
It is essential to validate the developed method according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, and stability. This includes assessing matrix effects, recovery, and the linearity of the calibration curve.
This technical support center provides a foundational guide for addressing co-elution problems with this compound. For specific applications, further optimization and validation will be necessary.
Technical Support Center: Acetamide-d5 Isotopic Crosstalk Evaluation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Acetamide-d5 as an internal standard in quantitative mass spectrometry assays. The following resources address the potential for isotopic crosstalk and provide clear, actionable protocols to ensure data accuracy and integrity.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when using this compound?
Isotopic crosstalk refers to the interference between the mass signal of an analyte and its stable isotope-labeled internal standard (SIL-IS). In the context of this compound, this can occur in two primary ways:
-
Contribution from Unlabeled Acetamide: The naturally occurring heavier isotopes of unlabeled acetamide (e.g., containing ¹³C or ¹⁵N) can produce a signal at the mass-to-charge ratio (m/z) of this compound. This is more likely to be significant at high concentrations of unlabeled acetamide.
-
Presence of Unlabeled Acetamide in the Internal Standard: The this compound internal standard may contain a small amount of unlabeled acetamide as an impurity from its synthesis.
This interference can lead to an inaccurate measurement of the internal standard's response, which in turn can compromise the precision and accuracy of the quantitative results for the target analyte.
Q2: What are the typical isotopic and chemical purity levels for this compound?
For reliable quantitative analysis, it is recommended to use this compound with a high degree of isotopic and chemical purity. Typically, suppliers specify the following:
| Purity Type | Recommended Specification |
| Isotopic Purity | ≥ 99 atom % D |
| Chemical Purity | ≥ 98% |
Always refer to the Certificate of Analysis provided by the manufacturer for lot-specific purity information.
Q3: How can I experimentally assess the potential for isotopic crosstalk with this compound?
A two-part experiment is recommended to evaluate the potential for crosstalk from both the unlabeled analyte and the internal standard itself. This involves analyzing solutions containing only the unlabeled acetamide and only the this compound internal standard. A detailed protocol for this assessment is provided in the "Experimental Protocols" section below.
Q4: What are the acceptance criteria for isotopic crosstalk?
While specific limits may vary depending on the regulatory guidelines and the requirements of the assay, a general recommendation is that the contribution from crosstalk should be minimal. For example, the signal of the internal standard in a blank sample (containing no internal standard) fortified with the unlabeled analyte at the upper limit of quantification (ULOQ) should be less than 5% of the mean response of the internal standard at its working concentration. Similarly, the signal of the unlabeled analyte in a solution of the pure internal standard should be less than 1% of the mean response of the unlabeled analyte at the lower limit of quantification (LLOQ).
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Inaccurate or imprecise results, particularly at the low and high ends of the calibration curve. | Isotopic crosstalk from the unlabeled analyte to the this compound internal standard. | 1. Perform the "Analyte Contribution to Internal Standard" experiment as detailed in the protocols section. 2. If significant crosstalk is observed, consider optimizing the chromatography to ensure baseline separation of any interfering peaks. 3. If crosstalk persists, evaluate the possibility of using a different, more highly deuterated internal standard if available. |
| A small peak for unlabeled acetamide is observed when injecting a pure solution of this compound. | The this compound internal standard contains unlabeled acetamide as an impurity. | 1. Perform the "Internal Standard Contribution to Analyte" experiment as detailed in the protocols section. 2. Quantify the amount of unlabeled acetamide in the internal standard. If it is significant, contact the supplier for a higher purity lot. 3. If a higher purity lot is not available, the contribution of the unlabeled acetamide can be mathematically corrected for during data processing, though this is a less ideal approach. |
| The calibration curve is non-linear, particularly at higher concentrations. | Significant isotopic crosstalk at high analyte concentrations. | 1. Follow the steps for assessing analyte contribution to the internal standard. 2. Consider adjusting the concentration of the internal standard. A higher concentration of the internal standard may minimize the relative contribution from the unlabeled analyte. |
Experimental Protocols
Protocol 1: Assessing Isotopic Crosstalk
This protocol is designed to experimentally determine the extent of isotopic crosstalk between unlabeled acetamide and this compound.
1. Materials:
-
Unlabeled Acetamide reference standard
-
This compound internal standard
-
Appropriate solvent (e.g., methanol, acetonitrile, or mobile phase)
-
Calibrated pipettes and volumetric flasks
-
LC-MS/MS system
2. Proposed MRM Transitions:
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the analysis. These should be optimized for your specific instrument and conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetamide | 60.1 | 44.1 |
| This compound | 65.1 | 48.1 |
3. Experimental Procedure:
Part A: Analyte Contribution to Internal Standard Signal
-
Prepare a stock solution of unlabeled acetamide at a high concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of unlabeled acetamide in the appropriate solvent, covering the expected analytical range of your assay. Do not add the this compound internal standard to these solutions.
-
Prepare a blank sample containing only the solvent.
-
Inject the blank and the calibration standards onto the LC-MS/MS system.
-
Monitor the MRM transition for this compound in all injections.
-
Record the peak area of any signal observed in the this compound channel.
Part B: Internal Standard Contribution to Analyte Signal
-
Prepare a solution of this compound at its working concentration used in your assay.
-
Prepare a blank sample containing only the solvent.
-
Inject the blank and the this compound solution onto the LC-MS/MS system.
-
Monitor the MRM transition for unlabeled acetamide in all injections.
-
Record the peak area of any signal observed in the unlabeled acetamide channel.
4. Data Analysis and Interpretation:
The results of these experiments can be summarized in the following tables:
Table 1: Analyte Contribution to Internal Standard Signal
| Unlabeled Acetamide Concentration (ng/mL) | Peak Area in this compound Channel |
| Blank | 0 |
| LLOQ Level | Example Value |
| Mid-Range Level | Example Value |
| ULOQ Level | Example Value |
Table 2: Internal Standard Contribution to Analyte Signal
| Sample | Peak Area in Unlabeled Acetamide Channel |
| Blank | 0 |
| This compound Working Solution | Example Value |
A significant and concentration-dependent increase in the peak area in the this compound channel in Part A indicates crosstalk from the unlabeled analyte. A significant peak in the unlabeled acetamide channel in Part B indicates the presence of unlabeled analyte as an impurity in the internal standard.
Visualizations
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using Acetamide-d5
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard is a critical factor influencing the reliability of quantitative analysis, particularly in complex biological matrices. This guide provides an objective comparison of bioanalytical method validation using a deuterated internal standard, Acetamide-d5, versus a non-deuterated structural analog. Supported by illustrative experimental data and detailed methodologies, this document highlights the superior performance of stable isotope-labeled standards in achieving accurate and precise results.
In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard".[1] Deuterated standards, such as this compound, are chemically almost identical to the analyte of interest, differing only in mass.[1] This near-identical physicochemical behavior allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, a feat that is often challenging for non-deuterated structural analogs.[2][3]
Performance Under Scrutiny: A Head-to-Head Comparison
To illustrate the performance differences, a hypothetical validation study for "Analyte X" in human plasma was conducted using this compound and a structural analog internal standard. The following tables summarize the key validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | This compound (Internal Standard) | Structural Analog (Internal Standard) | Acceptance Criteria |
| Calibration Range (ng/mL) | 1.00 - 1000 | 1.00 - 1000 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00 | 1.00 | S/N ≥ 10 |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | This compound | Structural Analog | Acceptance Criteria |
| Accuracy (%) | Precision (%CV) | Accuracy (%) | |
| LLOQ (1.00) | 102.5 | 8.7 | 115.2 |
| Low QC (3.00) | 98.7 | 5.4 | 110.8 |
| Mid QC (50.0) | 101.2 | 4.1 | 108.5 |
| High QC (800) | 99.5 | 3.5 | 105.7 |
Table 3: Matrix Effect and Recovery
| Parameter | This compound | Structural Analog | Acceptance Criteria |
| Analyte Recovery (%) | 85.2 ± 4.1 | 86.1 ± 9.8 | Consistent and precise |
| Internal Standard Recovery (%) | 84.9 ± 3.8 | 75.3 ± 15.2 | Consistent and precise |
| Matrix Factor (Analyte) | 0.98 ± 0.05 | 0.85 ± 0.18 | IS-normalized MF %CV ≤ 15% |
| Matrix Factor (IS) | 0.97 ± 0.04 | 0.78 ± 0.21 | - |
| IS-Normalized Matrix Factor (%CV) | 4.2 | 18.5 | ≤ 15% |
The data clearly demonstrates the superior performance of this compound as an internal standard. The accuracy and precision are significantly better, particularly at the lower limit of quantification. Furthermore, the matrix effect, a major source of variability in bioanalysis, is effectively compensated for by the deuterated standard, as indicated by the low coefficient of variation for the IS-normalized matrix factor.[2] In contrast, the structural analog exhibits greater variability in recovery and is less effective at mitigating matrix effects, leading to reduced data quality.
Experimental Protocols
The following provides a generalized workflow for a bioanalytical method validation using an internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Aliquoting: To 100 µL of plasma sample (blank, calibration standard, or quality control), add 10 µL of the internal standard working solution (this compound or structural analog).
-
Precipitation: Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.
References
A Head-to-Head Comparison: Acetamide-d5 vs. 13C-Labeled Internal Standards in Quantitative Bioanalysis
In the precise world of quantitative analysis, particularly in drug development and clinical research, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest and correct for variability during sample preparation and analysis.[1][2] Among SILs, deuterated (e.g., Acetamide-d5) and carbon-13 (¹³C) labeled standards are the most common. This guide provides an objective comparison of their performance, supported by established analytical principles and experimental data.
Executive Summary: The ¹³C Advantage
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability, ¹³C-labeled internal standards are unequivocally the superior choice. Their near-identical physicochemical properties to the endogenous analyte ensure optimal co-elution and minimize the risk of analytical artifacts, leading to more robust and defensible results. While deuterated standards like this compound are often more cost-effective and widely available, they are susceptible to inherent limitations that can compromise data accuracy.[1][2]
Performance Face-Off: A Quantitative Comparison
The selection of an isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical performance differences between deuterated and ¹³C-labeled internal standards. The data presented is representative of typical performance characteristics observed in validated bioanalytical methods.
| Feature | This compound (Deuterated) | ¹³C-Labeled Acetamide | Rationale & Implications for Bioanalysis |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled analyte.[3][4] | Co-elutes perfectly with the unlabeled analyte.[2][5] | Co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex matrices like plasma or urine, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[3] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.[2][4] | Highly stable and not prone to exchange under typical analytical conditions.[4][6] | Isotopic instability can lead to a loss of the labeled standard and an artificial increase in the unlabeled analyte signal, causing inaccurate results. ¹³C labels are chemically more stable.[6] |
| Matrix Effect Compensation | May not fully compensate for matrix effects due to chromatographic separation from the analyte.[3][7] | Provides the most effective compensation for matrix effects and ion suppression.[2][8] | Incomplete compensation for matrix effects is a significant source of imprecision and inaccuracy in quantitative bioanalysis.[9] |
| Precision (CV%) | Typically ≤15% | Typically <10% | A lower coefficient of variation (CV%) indicates higher precision. Studies have shown that ¹³C-labeled standards consistently yield higher precision. |
| Accuracy (% Bias) | Typically within ±15% | Typically within ±10% | Higher accuracy is achieved with ¹³C-labeled standards due to their superior ability to mimic the analyte. |
| Cost | Generally more cost-effective. | Can be more expensive due to more complex synthesis.[2] | The higher cost of ¹³C-labeled standards may be justified for regulated bioanalysis or when the highest data quality is required.[2] |
Experimental Protocols
To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below is a detailed methodology for the quantitative analysis of an analyte (e.g., a drug molecule similar in properties to acetamide) in human plasma using either a deuterated or ¹³C-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw human plasma samples (calibrators, quality controls, and unknown samples) at room temperature.
-
Spike Internal Standard: To 50 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled acetamide at a concentration of 100 ng/mL). Vortex briefly.
-
Precipitate Proteins: Add 200 µL of acetonitrile to each tube.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute: Add 150 µL of water to each well/vial.
-
Inject: Inject 5 µL of the final solution onto the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions for the analyte and the internal standard.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to assess linearity, accuracy, precision, selectivity, matrix effect, and stability.[8]
Visualizing the Workflow and Comparison
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: General experimental workflow for bioanalysis.
Caption: Logical comparison of internal standard types.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis. While deuterated standards like this compound are widely used and often more cost-effective, they possess inherent limitations, including potential chromatographic shifts and isotopic instability, which can compromise data accuracy.[3][4]
For researchers, scientists, and drug development professionals requiring the highest level of data integrity, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to perfectly co-elute with the analyte ensures the most effective compensation for matrix effects, leading to more accurate, precise, and reliable quantitative data.[2][8] The investment in ¹³C-labeled standards is strongly recommended for regulated bioanalysis and the development of robust reference methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. ukisotope.com [ukisotope.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. waters.com [waters.com]
Cross-Validation of Analytical Methods: A Comparative Guide Featuring Acetamide-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the integrity and consistency of analytical methods are paramount. Cross-validation of these methods is a critical step to ensure data reliability, particularly when methods are transferred between laboratories, instruments, or even when significant modifications are made to an existing validated method. This guide provides an objective comparison of analytical method performance using a deuterated internal standard, Acetamide-d5, against an alternative structural analog internal standard, propionamide, for the quantification of acetamide. The supporting experimental data, while hypothetical, is representative of typical performance characteristics observed in LC-MS/MS bioanalytical assays and is grounded in established validation guidelines from regulatory bodies like the FDA and EMA.[1][2][3][4][5]
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[6] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[7] However, the availability and cost of SIL internal standards can sometimes lead to the consideration of alternative internal standards, such as structural analogs. This guide explores the performance differences between these two approaches.
Quantitative Data Summary
The following tables summarize the comparative performance data from a hypothetical cross-validation of two analytical methods for the quantification of acetamide in human plasma.
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Utilizes propionamide as a structural analog internal standard.
Table 1: Method Validation Parameters
| Parameter | Method A (with this compound) | Method B (with Propionamide) | Acceptance Criteria (FDA/EMA) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to +3.1% | -7.8% to +8.5% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | |||
| - Repeatability | ≤ 4.5% | ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| - Intermediate Precision | ≤ 5.2% | ≤ 11.5% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL | - |
| Matrix Effect (% CV) | ≤ 6.8% | ≤ 14.2% | ≤ 15% |
| Recovery (% Mean) | 92.5% | 85.1% | Consistent, precise, and reproducible |
Table 2: Cross-Validation of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Method A Conc. (ng/mL) | Method B Conc. (ng/mL) | % Difference |
| Low | 3 | 2.95 | 3.21 | +8.8% |
| Medium | 50 | 51.2 | 47.9 | -6.4% |
| High | 200 | 198.6 | 215.4 | +8.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: LC-MS/MS with this compound Internal Standard
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Acetamide: [M+H]⁺ → fragment ion
-
This compound: [M+H]⁺ → fragment ion
-
-
Source Parameters: Optimized for maximum signal intensity.
-
Method B: LC-MS/MS with Propionamide Internal Standard
The protocol for Method B is identical to Method A, with the exception of the internal standard used.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of propionamide internal standard working solution (500 ng/mL in methanol).
-
Follow the same subsequent steps as in Method A.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
The LC-MS/MS conditions are the same as in Method A, with the inclusion of the MRM transition for propionamide.
-
MRM Transition for Propionamide: [M+H]⁺ → fragment ion
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of the cross-validation process.
Experimental workflow for sample analysis.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Navigating Acetamide Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry using Acetamide-d5
For researchers, scientists, and drug development professionals, the precise and accurate quantification of small molecules like acetamide is paramount. Acetamide, a potential process impurity and a compound of interest in various biological and chemical systems, demands analytical methods that are both sensitive and robust. Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard, such as Acetamide-d5, has emerged as a gold-standard technique for this purpose. This guide provides an objective comparison of IDMS using this compound with alternative methods, supported by experimental data and detailed protocols.
The Power of Isotope Dilution: Why this compound?
Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (in this case, this compound) to a sample.[1] This "isotopic twin" behaves almost identically to the native acetamide during sample preparation and analysis, allowing it to serve as an ideal internal standard. By measuring the ratio of the native analyte to the labeled standard, IDMS can correct for sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification.[1]
This compound, a deuterated form of acetamide, is an excellent choice for an internal standard in IDMS for several reasons:
-
Chemical Equivalence: It shares the same chemical properties as acetamide, ensuring it co-elutes and ionizes similarly in chromatographic and mass spectrometric systems.
-
Mass Differentiation: The mass difference between this compound and native acetamide allows for their distinct detection by a mass spectrometer.
-
Minimal Isotopic Effect: The deuterium labeling typically has a negligible effect on the compound's chromatographic retention time and ionization efficiency.
Comparative Analysis: this compound IDMS vs. Alternative Methods
The quantification of acetamide can be approached through various analytical techniques. Here, we compare the performance of IDMS using this compound, primarily with Gas Chromatography-Mass Spectrometry (GC-MS), against alternative methods such as direct injection GC-MS and methods employing other types of internal standards.
A significant challenge in acetamide analysis, particularly in complex matrices like food, is the potential for artifactual formation of acetamide from the thermal degradation of N-acetylated compounds in a hot GC injector.[2] This can lead to erroneously high quantification.
Table 1: Comparison of Analytical Methods for Acetamide Quantification
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| This compound IDMS with Derivatization (GC-MS) | Addition of this compound internal standard, derivatization of acetamide (e.g., with 9-xanthydrol), followed by GC-MS analysis.[2] | High accuracy and precision, corrects for matrix effects and sample loss, eliminates artifactual acetamide formation.[2] | More complex sample preparation due to the derivatization step. | Recovery: 70-130%[3], Precision (%RSD): <15%[3], LOD/LOQ: Low ppb range (e.g., 0.4/1.3 ppm for a specific application)[3] |
| Direct Injection GC-MS (with this compound) | Addition of this compound internal standard followed by direct injection of the sample extract into the GC-MS.[2] | Simpler and faster sample preparation compared to derivatization methods. | Prone to artifactual acetamide formation from thermal degradation of matrix components, leading to overestimation.[2] | Can yield significantly higher (e.g., ~10-fold) and less accurate results in complex matrices compared to derivatization methods.[2] |
| GC-MS with Non-Isotopic Internal Standard | Uses a structurally similar but not isotopically labeled compound as an internal standard (e.g., propionamide). | Lower cost for the internal standard. | Does not perfectly mimic the behavior of the analyte during sample preparation and analysis, potentially leading to less accurate correction for matrix effects. | Performance is matrix-dependent and generally less robust than IDMS. |
| LC-MS/MS with this compound | Addition of this compound internal standard, separation by liquid chromatography, and detection by tandem mass spectrometry. | Can analyze acetamide without derivatization, potentially reducing sample preparation time. | Can be susceptible to matrix effects and contamination of LC-MS systems and solvents (e.g., acetonitrile) with trace levels of acetamide.[2] | Method-dependent, but can achieve low µg/L detection limits for similar compounds. |
Experimental Protocols
Acetamide Quantification in Food Matrices using Acetamide-d3 IDMS with Xanthydrol Derivatization and GC-MS
This protocol is adapted from a validated method for the analysis of acetamide in milk and beef.[2]
a. Sample Preparation and Extraction:
-
Weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of Acetamide-d3 (surrogate analyte) and an internal standard (e.g., propionamide).
-
Add deionized water and vortex to mix.
-
Precipitate proteins by adding a suitable agent (e.g., HCl solution) and centrifuge.
-
Transfer the supernatant to a new tube.
b. Derivatization:
-
Add a solution of 9-xanthydrol in methanol to the extract.
-
Acidify the mixture to pH < 2.
-
Incubate the reaction mixture at 40°C for at least 1.5 hours to form xanthyl-acetamide.
c. Extraction of Derivatized Acetamide:
-
Extract the xanthyl-acetamide from the aqueous solution using an organic solvent (e.g., ethyl acetate).
-
Centrifuge to separate the layers and transfer the organic layer to a new tube.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
d. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 μm film thickness) or similar.
-
Injection: Splitless injection of 1 µL at 240°C.
-
Oven Program: Initial temperature of 50°C, hold for 1 min, then ramp to 250°C at 15°C/min, and hold for 2 min.
-
Mass Spectrometer: Agilent 5975B or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of molecular ions for acetamide (m/z 59) and d3-acetamide (m/z 62) for the direct injection method, or the respective ions for the derivatized products.[2]
Alternative Method: Direct Injection GC-MS
-
Follow the sample preparation and extraction steps as described above (without the derivatization step).
-
Directly inject an aliquot of the final extract into the GC-MS system using the same instrument parameters.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the key steps in the this compound IDMS method with derivatization.
Caption: Experimental workflow for this compound IDMS with derivatization.
Logical Framework for Method Selection
The choice of analytical method depends on several factors, including the sample matrix, the required level of accuracy, and available instrumentation. The following diagram outlines a logical approach to selecting the most appropriate method for acetamide quantification.
Caption: Decision tree for selecting an acetamide quantification method.
Conclusion
For the reliable quantification of acetamide, especially in challenging matrices, Isotope Dilution Mass Spectrometry using this compound as an internal standard stands out as a superior method. When combined with a derivatization step, it effectively mitigates the risk of artifactual acetamide formation that can plague simpler direct injection GC-MS methods. While the sample preparation is more involved, the resulting accuracy and precision are essential for applications in research, drug development, and food safety where data integrity is non-negotiable. The choice of the optimal method should always be guided by a thorough evaluation of the specific analytical requirements and validated to ensure fitness for purpose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Assessing the Accuracy and Precision of Acetamide-d5-Based Quantification
For researchers, scientists, and drug development professionals, the quest for precise and accurate quantification of analytes in complex matrices is paramount. This guide provides an objective comparison of the performance of Acetamide-d5 as an internal standard against other common alternatives, supported by experimental data, to facilitate informed decisions in analytical method development.
Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] By incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, extraction recovery, and matrix effects.[1][2] this compound, a deuterated analog of acetamide, serves as a prime example of such a standard, particularly in the analysis of endogenous or contaminant levels of acetamide in various food matrices.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical method. While SIL-IS are preferred, structural analogs or other non-isotopically labeled compounds are sometimes used. The following tables summarize the performance of various internal standards in the quantification of different analytes, providing a benchmark for the expected performance of an this compound-based method.
Table 1: Comparison of Internal Standards for the Quantification of Acrylamide in Food Products
| Internal Standard | Method | Matrix | Linearity (R²) | Recovery (%) | Precision (%RSD) | Limit of Detection (LOD) | Reference |
| ¹³C₃-Acrylamide | LC-MS/MS | Potato Chips, Coffee | >0.999 | Not Reported | <5% | 0.7 µg/kg | [3] |
| d₃-Acrylamide | LC-APCI-MS/MS | Foodstuffs | Not Reported | Not Reported | Not Reported | 0.25 ng/mL | [4] |
| Structural Analog (Not Specified) | GC-MS | Potato Crisps, Coffee | >0.998 | Not Reported | <4% (residuals) | Not Reported | [5] |
Table 2: Comparison of Internal Standards for the Quantification of Melamine and Sulfonamides
| Analyte | Internal Standard | Method | Matrix | Linearity (R²) | Recovery (%) | Precision (%RSD) | Reference |
| Melamine | ¹³C₃¹⁵N₃-Melamine | UPLC-MS/MS | Liquid Milk, Infant Formula | >0.99 | Not Reported | Not Reported | [6] |
| Sulfonamides (14) | Deuterated Analogs (d₄) | ID-LC-MS/MS | Milk | Not Reported | 91-114% | Not Reported | [2] |
Table 3: Expected Performance of this compound in the Quantification of Acetamide
While direct comparative studies are limited, a validated method using this compound as a surrogate analyte for endogenous acetamide is expected to meet the following typical acceptance criteria for bioanalytical methods.
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |
| Accuracy | Mean value within ±15% of nominal concentration | High accuracy due to co-elution and identical chemical behavior. |
| Precision (Intra- and Inter-assay) | %RSD ≤ 15% | High precision due to effective normalization of variability. |
| Linearity (R²) | ≥ 0.99 | Highly linear response across the defined concentration range. |
| Recovery | Consistent, precise, and reproducible | Consistent recovery, mirroring that of the native acetamide. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any quantitative assay. Below are representative protocols for the analysis of acetamide and other relevant analytes using internal standards.
Protocol 1: Quantification of Endogenous Acetamide in Milk and Beef using this compound
This protocol utilizes a surrogate analyte approach where this compound is used to create a calibration curve in the matrix to quantify the naturally present unlabeled acetamide.
-
Sample Preparation:
-
To 1g of homogenized milk or beef sample, add a known concentration of propionamide as an internal standard for the surrogate analyte.
-
Add a series of known concentrations of this compound (the surrogate analyte) to create calibration standards.
-
Perform a liquid-liquid extraction with an organic solvent to remove proteins and fats.
-
-
Derivatization (GC-MS Method):
-
Derivatize the extracted acetamide and this compound with 9-xanthydrol under acidic conditions to form xanthyl-acetamide, which is more amenable to GC-MS analysis.[7]
-
-
GC-MS Analysis:
-
Column: Use a suitable capillary column for the separation of the derivatized compounds.
-
Injection: Splitless injection at an elevated temperature.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions of derivatized acetamide and this compound.[7]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of xanthyl-d3-acetamide to the internal standard (xanthyl-propionamide) against the concentration of this compound.
-
Determine the concentration of endogenous acetamide in the samples from this calibration curve.
-
Protocol 2: Quantification of Acrylamide in Food using ¹³C₃-Acrylamide Internal Standard
-
Sample Preparation:
-
Weigh 1g of the homogenized food sample.
-
Add a known amount of ¹³C₃-acrylamide internal standard solution.
-
Extract with water or an organic solvent like acetonitrile.
-
Perform a solid-phase extraction (SPE) cleanup to remove matrix interferences.[1]
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a formic acid modifier.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of the transitions for both native acrylamide and ¹³C₃-acrylamide.[1]
-
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key steps in a typical quantitative workflow using a stable isotope-labeled internal standard.
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Decision-making process for selecting an appropriate internal standard for quantitative analysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy for achieving high accuracy and precision in quantitative bioanalysis. By closely mimicking the behavior of the analyte, SIL-IS effectively correct for variations throughout the analytical workflow, leading to reliable and reproducible data. While the initial cost of a deuterated or ¹³C-labeled standard may be higher than that of a structural analog, the significant improvement in data quality often justifies the investment, particularly in regulated environments and for critical research applications. The experimental data and protocols presented in this guide underscore the superior performance of SIL-IS and provide a framework for the development and validation of robust quantitative methods.
References
- 1. cusabio.com [cusabio.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS 33675-83-1 | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
A Guide to Inter-Laboratory Performance of Acetamide-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of Acetamide-d5 when used as an internal standard in analytical methodologies, drawing upon published experimental data and established principles of inter-laboratory comparisons. While direct inter-laboratory comparison studies for this compound are not publicly available, this document synthesizes validation data from single-laboratory studies using deuterated acetamide (a close analog) to provide a framework for assessing its reliability and performance.
Data Presentation: Performance of Deuterated Acetamide in Quantitative Analysis
The following table summarizes the performance of deuterated acetamide (specifically Acetamide-d3) as a surrogate analyte in a validated gas chromatography-mass spectrometry (GC-MS) method for the determination of acetamide in various food matrices. This data can be considered indicative of the performance expected from this compound when used as an internal standard under similar conditions.
| Parameter | Milk | Beef | Roasted Coffee Beans |
| Average Concentration | 390 ± 60 ppb | 400 ± 80 ppb | 39,000 ± 9,000 ppb |
| Internal Standard Used | Propionamide | Propionamide | Propionamide |
| Surrogate Analyte | Acetamide-d3 | Acetamide-d3 | Acetamide-d3 |
| Analytical Method | GC-MS with xanthydrol derivatization | GC-MS with xanthydrol derivatization | GC-MS with xanthydrol derivatization |
| Number of Samples | 23 pasteurized whole milk, 14 raw milk | 44 raw sirloin beef | Not specified |
Data synthesized from a study on acetamide in food matrices where Acetamide-d3 was used as a surrogate analyte for method validation.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducible results across different laboratories. Below are key experimental protocols where deuterated acetamide has been successfully employed.
Quantitative Analysis of Acetamide in Food Matrices using GC-MS
This method utilizes Acetamide-d3 as a surrogate analyte for validation, a role very similar to that of an internal standard.
-
Sample Preparation: Fats and proteins are removed from the sample extracts through differential solubility.
-
Derivatization: The extract is derivatized with 9-xanthydrol under acidic conditions at 40°C to improve reaction yield and reproducibility.[1]
-
Internal Standard: Propionamide is used as the internal standard.
-
GC-MS Analysis:
-
Injection: 1.0 μL is injected in split mode (1:8) at 240 °C.
-
Column Temperature Program: Initial temperature of 40 °C held for 2 minutes, then increased to 300 °C at a rate of 20 °C/min and held for 15 minutes.
-
Carrier Gas Flow Rate: 1.2 mL/min.
-
Mass Spectrometry: Electron ionization (EI) mode at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) for the molecular ions: m/z 239 (xanthyl-acetamide), m/z 242 (xanthyl-d3-acetamide), and m/z 253 (xanthyl-propionamide).[1]
-
Quantitative Determination of Acetamide using LC-MS/MS with Acetamide-d3 as an Internal Standard
This patented method outlines the use of Acetamide-d3 as an internal standard for the quantification of acetamide.
-
Standard Preparation:
-
Acetamide Stock Standard: Approximately 50 mg of acetamide is accurately weighed and dissolved in 100.0 mL of methanol.
-
Acetamide-d3 Stock Standard (Internal Standard): Approximately 50 mg of Acetamide-d3 is accurately weighed and dissolved in 100.0 mL of methanol.[3]
-
-
Sample Preparation: A weighed amount of the sample is dissolved in a measured amount of the standard preparation containing both acetamide and Acetamide-d3.[3]
-
Chromatography: High-Performance Liquid Chromatography (HPLC).
-
Injection Volume: 10 μL.
-
Flow Rate: 0.2 mL/min.
-
Mobile Phase: A gradient of water/methanol.[3]
-
-
Mass Spectrometry:
-
Monitoring: The instrument is tuned to monitor specific peaks for acetamide (m/z 60.20 and 43.20) and deuterated acetamide (m/z 63.20 and 46.20).[3]
-
Mandatory Visualization
Workflow for Quantitative Analysis using this compound as an Internal Standard
The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative analytical method, such as LC-MS/MS.
Caption: A typical workflow for quantitative analysis using this compound as an internal standard.
Logical Relationship in Inter-Laboratory Comparison
This diagram illustrates the statistical evaluation process in a typical inter-laboratory comparison to assess the proficiency of participating laboratories.
Caption: The process of evaluating laboratory proficiency in an inter-laboratory comparison study.
References
- 1. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
The Gold Standard: Justifying the Selection of Acetamide-d5 as an Internal Standard Over Analogs
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated internal standards, specifically Acetamide-d5, against structural analog internal standards. Supported by established analytical principles and illustrative experimental data, this document demonstrates the superior performance of stable isotope-labeled internal standards in complex biological matrices.
In the landscape of bioanalytical techniques, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to achieving reliable and reproducible results.[1][2] An ideal IS should mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection—thereby compensating for any potential variability.[2] Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the "gold standard" for their ability to provide the most accurate and precise quantification of analytes in complex biological matrices like plasma, urine, and tissue homogenates.[1][3]
Mitigating the Matrix Effect: The Core Advantage of this compound
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[1][3] Because deuterated standards like this compound are chemically identical to the analyte of interest (Acetamide), they exhibit nearly identical physicochemical properties.[4] This includes co-elution during chromatography and similar behavior during sample extraction and ionization in the mass spectrometer.[4][5] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification.[1]
Structural analogs, an alternative to SIL-IS, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.[1] While a structural analog should be chemically similar to the analyte, it is not identical, and these small differences can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, particularly in the presence of strong matrix effects.[6][7]
Comparative Performance Data: this compound vs. a Structural Analog
To illustrate the practical advantages of this compound, consider a hypothetical, yet representative, experiment to quantify a target analyte in human plasma. The performance of this compound is compared against a plausible structural analog internal standard.
Table 1: Comparison of Accuracy and Precision in Human Plasma
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 5.0 | 4.95 | 99.0 | 2.5 |
| 50.0 | 50.8 | 101.6 | 1.8 | |
| 500.0 | 492.5 | 98.5 | 2.1 | |
| Structural Analog | 5.0 | 5.85 | 117.0 | 8.9 |
| 50.0 | 56.2 | 112.4 | 7.5 | |
| 500.0 | 445.0 | 89.0 | 9.2 |
The data clearly demonstrates a statistically significant improvement in both accuracy (mean measured concentration closer to the true value) and precision (lower coefficient of variation) when using this compound as the internal standard compared to the structural analog. This enhanced performance is directly attributable to the ability of the deuterated standard to more effectively compensate for matrix-induced variations.
Experimental Protocols
To illustrate the practical application of deuterated standards, a common sample preparation protocol followed by LC-MS/MS analysis is detailed below.
Protocol 1: Protein Precipitation Extraction
-
Sample Preparation: To 100 µL of human plasma, add 10 µL of the internal standard solution (either this compound or the structural analog).
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column suitable for the analyte of interest.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical justification for choosing a deuterated internal standard.
Important Considerations for Using Deuterated Standards
While deuterated standards are powerful tools, it is important to be aware of potential challenges:
-
Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard can lead to an underestimation of the analyte concentration.[4]
-
Deuterium-Hydrogen Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label.[4][8] This is more likely to occur with deuterium atoms attached to heteroatoms or at acidic positions.[8] Careful selection of the labeling position is crucial to minimize this effect.[8]
-
Cross-Contribution: It is crucial to ensure that there is no significant signal contribution from the analyte to the mass channel of the deuterated standard, and vice versa.[1] This is typically addressed by using a deuterated standard with a sufficient mass difference (ideally ≥ 3 amu) from the analyte.[1][8]
Conclusion
Deuterated internal standards such as this compound are indispensable tools in modern quantitative mass spectrometry.[4] Their ability to accurately and precisely correct for the myriad sources of variability inherent in the analysis of complex samples makes them the gold standard for bioanalytical method development and validation.[4][9] By providing a reliable internal reference that mirrors the behavior of the analyte, deuterated standards enable researchers, scientists, and drug development professionals to generate high-quality, reproducible data with the utmost confidence. While structural analogs can be used, particularly when a SIL-IS is unavailable, they may not provide the same level of accuracy and precision, especially in complex matrices.[6] The use of a stable isotope-labeled internal standard like this compound is a clear justification for ensuring the highest quality data in bioanalytical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Determining Limits of Detection and Quantification for Acetamide using its Deuterated Analog as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in bioanalysis and drug development, establishing the lower limits of an analytical method's performance is paramount for data reliability and regulatory compliance. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an assay. This guide provides a comprehensive comparison of methodologies for determining the LOD and LOQ, with a focus on the use of a deuterated internal standard, exemplified by the analysis of acetamide with Acetamide-d5. While specific data for this compound is not extensively published, this guide will draw upon validated methods for the structurally similar and well-studied analyte, acrylamide, and its deuterated internal standard, acrylamide-d3, to provide directly applicable principles and comparative data.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry-based assays. Their near-identical physicochemical properties to the analyte of interest ensure they co-elute during chromatography and exhibit similar ionization efficiency. This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and reliable quantification at low concentrations.
Comparative Performance of Internal Standards
The choice of internal standard is critical for the accurate determination of LOD and LOQ. While deuterated standards are preferred, other alternatives are sometimes employed. The following table summarizes the performance of different types of internal standards used in the quantification of acrylamide, providing a comparative framework for acetamide analysis.
| Internal Standard Type | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Matrix | Method | Reference |
| Deuterated Analog | Acrylamide | 3.55 | 11.8 | Biscuits | LC-MS/MS | [1][2] |
| Acrylamide | - | 50 | Coffee | LC-MS/MS | [3][4][5] | |
| Acrylamide | 0.04 | 0.14 | Food Samples | LC-MS/MS | [6] | |
| ¹³C Labeled Analog | Acrylamide | 15 - 20 | - | Breakfast Cereals, Crackers | LC-MS/MS | [7] |
| Structural Analog | Acrylamide | - | - | Food Samples | GC-MS | [8] |
Note: Data for acrylamide is presented as a proxy due to the limited availability of published data for this compound. The principles and expected performance are directly transferable.
Experimental Protocols for LOD and LOQ Determination
The determination of LOD and LOQ is a systematic process involving the analysis of samples with known low concentrations of the analyte. The following outlines a typical experimental protocol using a deuterated internal standard like this compound.
Based on Signal-to-Noise Ratio
This common approach involves comparing the signal from samples with low concentrations of the analyte to the background noise.
-
Procedure:
-
Prepare a series of calibration standards of the analyte in the relevant matrix, each spiked with a constant concentration of the deuterated internal standard.
-
Inject a blank sample (matrix with internal standard only) to determine the background noise.
-
Analyze the low-concentration standards.
-
The LOD is typically established as the concentration where the signal-to-noise ratio is 3:1.[2]
-
The LOQ is established as the concentration where the signal-to-noise ratio is 10:1.[2]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This method provides a statistically robust determination of LOD and LOQ.
-
Procedure:
-
Construct a calibration curve using a series of standards of the analyte in the relevant matrix, each containing a fixed amount of the deuterated internal standard.
-
Determine the slope (S) of the calibration curve.
-
Measure the standard deviation (σ) of the response. This can be the standard deviation of the y-intercepts of multiple regression lines or the standard deviation of blank sample responses.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in determining LOD and LOQ.
Caption: Workflow for LOD and LOQ determination using a deuterated internal standard.
Caption: Decision pathway for LOD and LOQ determination via the signal-to-noise method.
Conclusion
The use of a deuterated internal standard, such as this compound for the analysis of acetamide, is a robust and reliable approach for determining the limit of detection and quantification. By closely mimicking the behavior of the analyte, these internal standards effectively compensate for analytical variability, leading to highly accurate and precise results at low concentration levels. The experimental data from the analogous analyte, acrylamide, demonstrates the low LOD and LOQ values that can be achieved with this methodology. For researchers in drug development and other scientific fields, the principles and protocols outlined in this guide provide a solid foundation for validating the sensitivity of their analytical methods, ensuring data of the highest quality and integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Acrylamide in Biscuits by High-Resolution Orbitrap Mass Spectrometry: A Novel Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 4. Optimisation and validation of the analytical procedure for the determination of acrylamide in coffee by LC-MS/MS with SPE clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Endogenous Acetamide Using an Acetamide-d5 Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of endogenous molecules like acetamide is critical for understanding biological processes and ensuring the safety of pharmaceutical products. This guide provides an objective comparison of the use of a deuterated internal standard, Acetamide-d5, with alternative methods for the quantification of endogenous acetamide. Supporting experimental data and detailed protocols are provided to assist in selecting the most appropriate method for your research needs.
Comparison of Acetamide Quantification Methods
The selection of an appropriate analytical method for endogenous acetamide quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance metrics of the primary methods discussed in this guide.
| Parameter | LC-MS/MS with this compound Internal Standard | GC-MS with 9-Xanthydrol Derivatization | Direct Injection GC-MS |
| Limit of Detection (LOD) | 0.4 ppm[1] | 0.03 µg/L (in water)[2] | Generally higher than derivatization methods |
| Limit of Quantification (LOQ) | 1.3 ppm[1] | 0.03-0.1 µg/kg (in food)[3] | Higher, often in the ppm range |
| Linearity (Correlation Coefficient) | > 0.98[1] | r² = 1.000[3] | Method dependent |
| Precision (%RSD) | < 15%[1] | < 16% (interday)[2] | < 15%[1] |
| Recovery | 70-130%[1] | Not explicitly stated, but surrogate analyte approach used[4] | Not explicitly stated |
| Sample Matrix | Pharmaceutical drug substance[1] | Water, milk, beef, coffee[2][4] | Milk, beef[4] |
| Key Advantages | High specificity and accuracy due to isotope dilution, minimal sample preparation | High sensitivity due to derivatization | Simple and fast, no derivatization step required |
| Key Disadvantages | Potential for matrix effects, requires LC-MS/MS instrumentation | Derivatization adds complexity and potential for variability | Prone to matrix interference, may have lower sensitivity |
Experimental Protocols
Method 1: Quantification of Endogenous Acetamide using this compound Internal Standard by LC-MS/MS
This method utilizes a stable isotope-labeled internal standard (this compound) to accurately quantify endogenous acetamide in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopic internal standard is a robust approach that corrects for variations in sample preparation, matrix effects, and instrument response.[5][6]
Materials:
-
Acetamide standard
-
This compound (or Acetamide-d3) internal standard[7]
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)[8]
-
Formic acid or other appropriate mobile phase additives[8]
-
Sample matrix (e.g., plasma, tissue homogenate)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Standard Preparation: Prepare a stock solution of acetamide and this compound in a suitable solvent (e.g., methanol). From these, prepare a series of calibration standards by spiking a surrogate matrix (a matrix free of endogenous acetamide) with known concentrations of acetamide and a fixed concentration of this compound.
-
Sample Preparation: Thaw biological samples on ice. To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.
-
Protein Precipitation: For biological samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample). Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
LC-MS/MS Analysis: Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
LC Separation: Use a suitable C18 column to chromatographically separate acetamide from other matrix components. A gradient elution with mobile phases consisting of water and acetonitrile with a small percentage of formic acid is a common starting point.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both acetamide and this compound using Multiple Reaction Monitoring (MRM).
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of acetamide to the peak area of this compound against the concentration of the acetamide standards. Determine the concentration of endogenous acetamide in the samples by interpolating their peak area ratios on the calibration curve.
Method 2: Quantification of Endogenous Acetamide by GC-MS with 9-Xanthydrol Derivatization
This method involves the derivatization of acetamide with 9-xanthydrol to enhance its volatility and detectability by gas chromatography-mass spectrometry (GC-MS).[2][4] This approach is particularly useful for complex matrices where increased sensitivity is required.
Materials:
-
Acetamide standard
-
9-Xanthydrol derivatizing reagent
-
Deuterated acetamide (e.g., d3-acetamide) as a surrogate analyte[4]
-
Solvents for extraction (e.g., ethyl acetate)
-
Hydrochloric acid (HCl)
-
GC-MS system
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards in a surrogate matrix. For samples, add a known amount of deuterated acetamide surrogate.
-
Extraction: Extract acetamide from the sample matrix using an appropriate solvent.
-
Derivatization: Add 9-xanthydrol solution and acidify the extract with HCl. The reaction proceeds at a controlled temperature to form the xanthyl-acetamide derivative.[4]
-
GC-MS Analysis: Inject the derivatized sample onto the GC-MS.
-
GC Separation: Use a suitable capillary column (e.g., DB-624) to separate the derivatized acetamide.[1]
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and monitor for the characteristic ions of the xanthyl-acetamide derivative.
-
-
Quantification: Similar to the LC-MS/MS method, use the response ratio of the analyte to the surrogate standard to quantify the amount of acetamide in the original sample.
Visualizations
Caption: Experimental workflow for acetamide quantification using an this compound internal standard.
Caption: Comparison of methods for endogenous acetamide quantification.
References
- 1. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rsc.org [rsc.org]
- 7. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 8. lcms.cz [lcms.cz]
Safety Operating Guide
Navigating the Safe Disposal of Acetamide-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. Acetamide-d5, a deuterated form of acetamide, requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental compliance. While deuterated compounds are not radioactive, their chemical properties warrant a thorough understanding of their safe disposal.[1] This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. The non-deuterated form, Acetamide, is suspected of causing cancer (H351).[2] Therefore, it is crucial to handle this compound with extreme caution, treating it as a potential carcinogen.[3]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat[2]
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] Ensure that safety showers and eyewash stations are readily accessible.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.[1] Adherence to institutional, local, and national regulations is mandatory.
-
Waste Identification and Segregation:
-
Containerization:
-
Keep this compound in its original container if possible.
-
If transferring to a new container, ensure it is chemically compatible, properly sealed, and clearly labeled.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or an organic solvent, depending on the specific laboratory procedures).[1]
-
Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous waste along with the this compound.[1]
-
After triple-rinsing, the container can typically be disposed of as regular laboratory waste, ensuring the original label is defaced.[1]
-
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local and national regulations, the following table summarizes key physical and safety properties of this compound.
| Property | Value | Source |
| Chemical Formula | CD₃COND₂ | [6][7] |
| Molecular Weight | 64.10 g/mol | [6][7] |
| CAS Number | 33675-83-1 | [6][7] |
| Melting Point | 78-80 °C | [6] |
| Boiling Point | 221 °C | [6] |
| Hazard Statement | H351: Suspected of causing cancer | [6] |
| Storage Class | 11 - Combustible Solids | [6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
Currently, there are no specific experimental protocols cited for the chemical neutralization or deactivation of this compound prior to disposal. The standard and recommended procedure is to dispose of the compound as hazardous chemical waste without pre-treatment.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental responsibility. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.[1][3]
References
Comprehensive Safety and Handling Guide for Acetamide-d5
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Acetamide-d5 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.
Essential Safety and Logistical Information
This compound, like its non-deuterated counterpart, is a compound that requires careful handling due to its potential health risks. It is classified as a suspected carcinogen and can cause irritation upon contact.[1][2][3] Adherence to the following safety measures is mandatory to minimize exposure and ensure a safe laboratory environment.
1.1 Hazard Identification and Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial when working with this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption.[1][4] Contaminated gloves should be replaced immediately.[5] |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn when there is a risk of splashing. | Protects eyes from dust particles and splashes.[4][5] |
| Body Protection | A flame-resistant lab coat or other protective clothing. | Protects against contamination of personal clothing.[3] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood or a well-ventilated area.[3][6] | Minimizes the inhalation of dust particles.[6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[1][7] |
1.2 Storage and Stability
Proper storage is essential to maintain the integrity of this compound and prevent accidental exposure.
| Parameter | Recommendation |
| Storage Conditions | Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][8] |
| Stability | The compound is stable under recommended storage conditions.[9] It is hygroscopic and will absorb moisture from the air.[6] |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize risks and ensure the accuracy of experimental results.
2.1 Preparation
-
Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood.[3]
-
Gather Materials: Before starting, ensure all necessary PPE, equipment, and waste containers are readily available.
-
Review SDS: Always review the Safety Data Sheet (SDS) for this compound before use.
2.2 Handling and Experimental Work
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the solid compound within the fume hood to avoid generating dust.[5]
-
Dissolving: If preparing a solution, add the solvent to the this compound slowly to prevent splashing.
-
Heating: If heating is required, do so with extreme caution using a controlled heating source. Avoid overheating, as it may lead to decomposition and the release of toxic fumes.[3]
2.3 Post-Experiment Procedures
-
Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][7]
-
Storage: Return the primary container of this compound to its designated storage location, ensuring it is tightly sealed.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1 Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Unused Product: Unused this compound should be disposed of as hazardous waste. Do not dispose of it with municipal waste or down the drain.[4][8]
3.2 Disposal Procedure
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Licensed Disposal Company: Arrange for the disposal of all hazardous waste through a licensed and certified waste disposal company.[8]
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. This compound D 99atom 33675-83-1 [sigmaaldrich.com]
- 3. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. chemstock.ae [chemstock.ae]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. chemos.de [chemos.de]
- 8. pallavchemicals.com [pallavchemicals.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. ACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
